molecular formula C10H15N B157321 3-Pentylpyridine CAS No. 1802-20-6

3-Pentylpyridine

Cat. No.: B157321
CAS No.: 1802-20-6
M. Wt: 149.23 g/mol
InChI Key: WPFPTAWUHHGUDQ-UHFFFAOYSA-N
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Description

3-Pentylpyridine, also known as pyridine, 3-pentyl, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in sweet orange. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPTAWUHHGUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285686
Record name 3-pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

221.00 to 223.00 °C. @ 760.00 mm Hg
Record name 3-Pentylpyridine
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CAS No.

1802-20-6
Record name 3-Pentylpyridine
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Record name 3-Pentylpyridine
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Record name 1802-20-6
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Record name 3-pentylpyridine
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Record name 3-PENTYLPYRIDINE
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Record name 3-Pentylpyridine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Pentylpyridine: A Lipophilic Scaffold for Nicotinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

3-Pentylpyridine (3-PP) is a critical structural analog in the study of nicotinic acetylcholine receptors (nAChRs) and a versatile intermediate in the synthesis of pyridine-based pharmaceuticals.[1] Unlike its naturally occurring congener nicotine, 3-PP lacks the pyrrolidine ring, replacing it with a flexible, lipophilic pentyl chain. This structural alteration makes it an invaluable probe for mapping the hydrophobic accessory pockets of orthosteric binding sites in G-protein-coupled receptors (GPCRs) and ligand-gated ion channels.[1]

This guide details the physicochemical properties, high-purity synthesis, and biological characterization workflows for 3-PP, designed specifically for medicinal chemists and pharmacologists.

Table 1: Physicochemical Profile of this compound[2]
PropertyValueContext for Drug Design
CAS Number 1802-20-6Unique Identifier
Molecular Formula C₁₀H₁₅NScaffold: Pyridine
Molecular Weight 149.23 g/mol Fragment-based drug design (FBDD) compliant
Boiling Point 221–223 °CHigh thermal stability for reflux reactions
Density 0.906 g/mLLiquid handling calibration
LogP (Predicted) ~3.4High membrane permeability (BBB penetrant)
pKa (Pyridine N) ~5.2Exists largely as free base at physiological pH (7.[1][2]4)
Appearance Colorless to pale yellow liquidOxidation sensitive (N-oxide formation)

Synthetic Methodology: Regioselective Construction

While industrial synthesis of alkylpyridines often utilizes the Chichibabin condensation (aldehyde + ammonia), this method yields isomeric mixtures difficult to separate.[1] For pharmaceutical research requiring >98% purity, Suzuki-Miyaura Cross-Coupling is the authoritative protocol.[1] This method ensures regiocontrol at the C3 position.[1]

Protocol: Palladium-Catalyzed C3-Alkylation

Objective: Synthesis of this compound from 3-Bromopyridine and Pentylboronic Acid.[1]

Reagents
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Coupling Partner: Pentylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes. Oxygen is a poison to the Pd(0) catalytic cycle.[1]

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 30 minutes prior to use to prevent homocoupling byproducts.[1]

  • Reactant Addition: Charge the flask with 3-Bromopyridine, Pentylboronic acid, and K₂CO₃. Add the degassed solvent system via syringe.[1]

  • Catalyst Introduction: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly against a counter-flow of Argon.[1]

  • Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor consumption of 3-Bromopyridine via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute filtrate with EtOAc and wash with Brine (3x).[1]

  • Purification: Concentrate the organic layer.[1] Purify via Flash Column Chromatography (Silica Gel 60).[1]

    • Gradient: 0% → 10% EtOAc in Hexanes. 3-PP typically elutes early due to high lipophilicity.[1]

Visualization: Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps critical for yield optimization.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (3-Bromopyridine) Pd0->OxAdd Complex1 Pd(II)-Pyridyl Complex OxAdd->Complex1 TransMet Transmetallation (Pentylboronic acid + Base) Complex1->TransMet Complex2 Pd(II)-Dialkyl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for the regioselective synthesis of this compound.

Biological Application: Hydrophobic Pharmacophore Probing

In drug development, this compound serves as a "lipophilic ruler."[1] By comparing the binding affinity of 3-PP against Nicotine and Nornicotine, researchers can determine the steric tolerance and hydrophobicity of the nAChR agonist binding pocket.

Mechanism of Action (SAR Context)

The pyridine nitrogen of 3-PP acts as a hydrogen bond acceptor (HBA), mimicking the pyridine ring of nicotine. However, the pentyl chain probes the "bridge region" of the receptor.[1]

  • High Affinity: Indicates the receptor pocket contains a hydrophobic sub-site accommodating the pentyl chain.[1]

  • Low Affinity: Indicates steric clash or requirement for a cationic interaction (which the pentyl group lacks).[1]

Protocol: Microsomal Stability Assay

Since 3-PP is a lipophilic amine, it is susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2A6 and CYP2E1). This assay validates the compound's metabolic half-life (


).[1]

Reagents:

  • Pooled Liver Microsomes (Human or Rat, 20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: this compound (1 µM final conc).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and 3-PP in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of

    
     (Loss of propyl chain via McLafferty rearrangement or similar fragmentation).
    
Visualization: Metabolic Fate & SAR Logic[2]

SAR_Metabolism Substrate This compound (Lipophilic Probe) CYP CYP450 Oxidation (CYP2A6/2E1) Substrate->CYP Metabolism Receptor nAChR Binding (Hydrophobic Pocket) Substrate->Receptor Pharmacology Metabolite1 N-Oxide (Polar, Inactive) CYP->Metabolite1 Metabolite2 Side-chain Hydroxylation (Elimination) CYP->Metabolite2 Signal Receptor Modulation (Allosteric/Orthosteric) Receptor->Signal

Figure 2: Divergent pathways of this compound in biological systems: Metabolic clearance vs. Receptor engagement.[1]

Safety & Handling (E-E-A-T)

As a pyridine derivative, 3-PP possesses specific toxicological hazards that must be managed in a GLP (Good Laboratory Practice) environment.

  • Acute Toxicity: Classified as Category 3 (Oral) .[1] It is toxic if swallowed.[1][2][3] The lipophilicity allows rapid absorption through the GI tract.[1]

  • Skin/Eye: Irritant.[1][2][3] The compound defats skin upon contact.[1]

  • Odor Control: 3-PP has a pervasive, fatty-amine odor.[1] All transfers must occur within a certified fume hood.[1] Glassware should be soaked in a dilute acidic bath (1M HCl) to protonate the nitrogen (forming the non-volatile salt) before cleaning.[1]

Disposal: Dispose of as hazardous organic waste containing nitrogen.[1] Do not mix with oxidizing agents (e.g., nitric acid) due to exothermic reaction risks.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238307, this compound.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

  • Hajipour, A. R., et al. (2014). Synthesis of aryl azides and pyridine derivatives.[1] (Contextual reference for pyridine functionalization).

  • EFSA Panel on Food Contact Materials (2012). Scientific Opinion on Flavouring Group Evaluation.[1] (Reference for metabolic safety data and odor profile).

Sources

3-Pentylpyridine: Physicochemical Architecture and Synthetic Utility in Nicotinic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pentylpyridine (CAS: 1802-20-6) represents a critical structural scaffold in the development of nicotinic acetylcholine receptor (nAChR) modulators. As a lipophilic analog of nicotine and other pyridine alkaloids, it serves as a vital probe for exploring the hydrophobic sub-domains of the nAChR orthosteric binding site.

This technical guide provides a rigorous analysis of this compound, moving beyond basic stoichiometry to cover its synthesis via nickel-catalyzed cross-coupling, analytical validation (NMR/MS), and its application in Structure-Activity Relationship (SAR) studies.

Part 1: Physicochemical Specifications[1][2][3]

Precise molecular characterization is the foundation of reproducible stoichiometry. The following data consolidates experimental and calculated values essential for formulation and dosage calculations.

Core Constants
PropertyValueUnitNotes
Molecular Formula

--
Molecular Weight 149.237 g/mol Calculated using IUPAC atomic weights (2025 std).
Exact Mass 149.1204DaMonoisotopic mass for MS calibration.
CAS Number 1802-20-6-Specific to the 3-n-pentyl isomer.
Boiling Point 221 – 223°CAt 760 mmHg.
Density 0.904 ± 0.005g/mLAt 25°C. Use for volumetric dispensing.
LogP (Predicted) 3.0 – 3.2-Indicates significant lipophilicity; blood-brain barrier penetrant.
Solubility Profile
  • Water: Sparingly soluble (hydrophobic).

  • Organic Solvents: Miscible with Ethanol, DMSO, DCM, and Ethyl Acetate.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxide formation.

Part 2: Synthetic Architecture (Ni-Catalyzed Kumada Coupling)

While condensation methods (e.g., Chichibabin) exist, they often lack regioselectivity for 3-substituted pyridines. For high-purity applications, a Nickel-Catalyzed Kumada Cross-Coupling is the superior protocol. It allows for the direct alkylation of 3-bromopyridine with high regiocontrol and yield.

Reaction Logic

We utilize a [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (


) catalyst. Nickel is preferred over Palladium here due to its smaller atomic radius, which facilitates the oxidative addition of the electron-deficient pyridine ring, and its lower cost.
Protocol Workflow

Reagents:

  • 3-Bromopyridine (

    
    )
    
  • Pentylmagnesium Bromide (

    
    , 2.0M in Ether)
    
  • 
     (
    
    
    
    )
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Catalyst Charge: Add

    
     (
    
    
    
    ) and 3-bromopyridine (
    
    
    ) to the flask. Dissolve in anhydrous THF (
    
    
    ).
  • Initiation: Cool the system to

    
     in an ice bath.
    
  • Grignard Addition: Add Pentylmagnesium Bromide dropwise via syringe pump over 30 minutes. Critical: Slow addition prevents homocoupling of the Grignard reagent.

  • Reflux: Remove ice bath and heat to gentle reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
    
  • Quench: Cool to RT and quench carefully with saturated

    
     solution.
    
  • Extraction: Extract aqueous layer

    
     with Diethyl Ether. Combine organics.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Synthetic Pathway Visualization

KumadaCoupling Reactants 3-Bromopyridine + PentylMgBr Intermediate Transmetallation Complex Reactants->Intermediate Oxidative Addition Catalyst Ni(dppp)Cl2 (Catalyst) Catalyst->Intermediate Ligand Exchange Quench NH4Cl Quench & Extraction Intermediate->Quench Reductive Elimination Product This compound Quench->Product Purification

Figure 1: Catalytic cycle for the Ni-mediated synthesis of this compound, highlighting the critical transmetallation step.

Part 3: Analytical Validation

Trustworthiness in data requires rigorous characterization. Do not rely solely on retention time; confirm structure via NMR and MS fragmentation patterns.

Mass Spectrometry (GC-MS)

The fragmentation pattern of 3-alkylpyridines is distinct.

  • Molecular Ion (

    
    ):  m/z 149 (Distinct).
    
  • Base Peak /

    
    -Cleavage:  m/z 106 or 92.
    
    • Mechanism:[1][2][3] Cleavage of the C-C bond

      
       to the aromatic ring is favored, often generating a pyridylmethyl cation (m/z 92) or ethylpyridine cation equivalents depending on rearrangement energy.
      
  • McLafferty Rearrangement: A peak at m/z 120 may appear due to the loss of ethylene if the chain rearranges, though

    
    -cleavage usually dominates.
    
Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.45 Broad Singlet1HC2-H

-proton, deshielded by ring nitrogen.
8.42 Doublet (d)1HC6-H

-proton, adjacent to nitrogen.
7.48 Doublet (d)1HC4-H

-proton, para to nitrogen.
7.20 dd1HC5-H

-proton, most shielded aromatic signal.
2.62 Triplet (t)2H

-

Benzylic-like position attached to ring.
1.63 Multiplet2H

-

-
1.35 Multiplet4H

-

Bulk methylene chain.
0.90 Triplet (t)3HTerminal

-

Part 4: Applications in Drug Discovery

nAChR Ligand Design

This compound acts as a hydrophobic probe for the Nicotinic Acetylcholine Receptor (nAChR). In the


 and 

subtypes, the binding pocket contains a "cation-

" site (Trp149 in

subunits) and a hydrophobic accessory pocket.
  • Bioisosterism: The pyridine ring mimics the pyrrolidine/pyridine core of nicotine.

  • Lipophilicity Tuning: The pentyl chain (

    
    ) probes the steric tolerance of the receptor's accessory pocket. Short chains (Methyl/Ethyl) often bind tightly, while longer chains (Pentyl/Hexyl) can induce steric clash or shift the compound from an agonist to a partial agonist/antagonist profile.
    
  • Mechanism: It is often used to calculate the free energy contribution of hydrophobic interactions within the binding cleft.

Biological Pathway Logic

nAChR_Interaction Ligand This compound BindingSite Orthosteric Site (Trp149 / Tyr190) Ligand->BindingSite Hydrophobic Interaction (Pentyl Chain) Ligand->BindingSite Pi-Pi Stacking (Pyridine Ring) Receptor nAChR (α4β2 / α7) Effect Ion Channel Modulation (Agonism/Antagonism) Receptor->Effect Gating BindingSite->Receptor Conformational Change

Figure 2: Interaction logic of this compound within the nAChR binding pocket, driving pharmacological effect.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 3-pentyl - Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Ondachi, P. W., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues.[4] Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Substituted Pyridines via Cross-Coupling.[Link]

Sources

The Physicochemical Characterization of 3-Pentylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous and versatile scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a privileged structure for interacting with biological targets.[2] Pyridine and its derivatives are integral components of drugs spanning a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a cornerstone of modern drug design and development.[2]

This guide provides an in-depth technical overview of 3-Pentylpyridine, a substituted pyridine with potential applications in pharmaceutical and chemical research. A thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for its synthesis, purification, handling, and formulation. This document will detail the established physical constants of this compound, provide standardized protocols for their experimental verification, and discuss the compound's toxicological profile and relevant synthetic strategies.

Core Physicochemical Properties of this compound

A precise understanding of a compound's physical properties is paramount for its application in a research and development setting. The boiling point is a critical parameter for purification by distillation and for assessing its volatility. Density is essential for accurate measurements by volume and for formulation development.

PropertyValueSource(s)
CAS Number 1802-20-6[3]
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [3]
Boiling Point 221-224.7 °C at 760 mmHg[3]
Density 0.904-0.911 g/cm³ at 20-25 °C[4]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For standardization, boiling points are typically reported at a standard atmospheric pressure of 760 mmHg (101.325 kPa). The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the determination of boiling points of chemical substances.

Principle of the Method (OECD Guideline 103)

Several methods are accepted under OECD Guideline 103 for the determination of boiling points, including ebulliometry, dynamic vapor pressure methods, and distillation methods. For a research setting where a high degree of accuracy is required, the distillation method is often preferred as it also serves as a means of purification. The principle lies in heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor phase.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines the essential steps for determining the boiling point of this compound using a standard laboratory distillation apparatus.

2.2.1. Materials and Equipment:

  • This compound sample

  • Round-bottom flask

  • Distillation head with a condenser

  • Calibrated thermometer (-10 to 250 °C)

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips

  • Clamps and stands

2.2.2. Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all joints are securely clamped.

  • Sample Preparation: Place a known volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating and Distillation: Begin heating the sample gently using the heating mantle. As the liquid boils, the vapor will rise, and condensation will begin in the condenser.

  • Temperature Reading: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance. A pure compound will exhibit a constant boiling point during distillation.

  • Pressure Correction: If the atmospheric pressure during the experiment deviates significantly from 760 mmHg, a pressure correction should be applied to the observed boiling point.

Experimental Workflow Diagram

BoilingPointDetermination cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_measurement Data Acquisition A Assemble Distillation Apparatus B Add this compound and Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Gently Heat the Sample C->D E Observe Vapor Condensation D->E F Collect Distillate E->F G Record Stable Boiling Temperature F->G H Note Atmospheric Pressure G->H

Caption: Workflow for the experimental determination of boiling point via distillation.

Experimental Determination of Density

The density of a substance is its mass per unit volume. For liquids, it is a fundamental property that is temperature-dependent. The OECD Guideline 109 outlines several methods for the determination of the density of liquids and solids.

Principle of the Method (OECD Guideline 109)

Common methods for determining the density of a liquid include the use of a hydrometer, a hydrostatic balance, or a pycnometer. The pycnometer method is a highly accurate technique suitable for research applications. It involves determining the mass of a known volume of the liquid.

Experimental Protocol: Density Determination using a Pycnometer

This protocol details the steps for the precise measurement of the density of this compound using a pycnometer.

3.2.1. Materials and Equipment:

  • This compound sample

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

3.2.2. Procedure:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

    • Fill the pycnometer with deionized water of a known temperature and insert the stopper, ensuring the capillary is filled and there are no air bubbles.

    • Place the filled pycnometer in a constant temperature water bath to equilibrate to a precise temperature (e.g., 20.0 °C).

    • Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₂).

    • The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.

  • Density Measurement of this compound:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Equilibrate the filled pycnometer to the same constant temperature as the water calibration.

    • Dry the exterior and weigh the pycnometer containing the sample (m₃).

    • The mass of the this compound is (m₃ - m₁).

    • The density of this compound (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

Experimental Workflow Diagram

DensityDetermination cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Density Calculation A Weigh Empty Pycnometer (m1) B Fill with Deionized Water C Equilibrate to Known Temperature D Weigh Pycnometer with Water (m2) E Calculate Pycnometer Volume (V) J Calculate Density (mass/V) F Fill Pycnometer with this compound G Equilibrate to the Same Temperature H Weigh Pycnometer with Sample (m3) I Calculate Mass of Sample (m3 - m1)

Caption: Workflow for the experimental determination of density using a pycnometer.

Synthesis of this compound

The synthesis of alkylated pyridines can be achieved through various organic reactions. A common and effective method for introducing an alkyl group at the 3-position of a pyridine ring is through a Grignard reaction with a suitable halopyridine precursor.

Plausible Synthetic Route: Grignard Reaction

A plausible and well-established method for the synthesis of this compound involves the reaction of a pentyl Grignard reagent with 3-halopyridine (e.g., 3-bromopyridine).[5][6]

4.1.1. Reaction Scheme:

  • Formation of the Grignard Reagent:

    • 1-Bromopentane reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form pentylmagnesium bromide.

  • Coupling Reaction:

    • The prepared pentylmagnesium bromide is then reacted with 3-bromopyridine. This cross-coupling reaction results in the formation of this compound.

Underlying Chemical Principles

The Grignard reagent is a potent nucleophile and a strong base. The carbon atom bonded to magnesium is highly polarized and carbanionic in character. In the coupling reaction, this nucleophilic carbon attacks the electrophilic carbon atom of the C-Br bond in the 3-bromopyridine, leading to the formation of a new carbon-carbon bond and the displacement of the bromide ion. The use of an anhydrous solvent is critical as Grignard reagents react readily with protic solvents like water.

Safety and Handling

  • General Hazards: Pyridine and its derivatives are typically flammable liquids and vapors. They can be harmful if swallowed, in contact with skin, or if inhaled.[7] They may cause skin irritation and serious eye damage.

  • Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound for research and development, particularly within the pharmaceutical industry, owing to the established importance of the pyridine scaffold. A comprehensive understanding of its physicochemical properties, namely its boiling point and density, is fundamental for its practical application. The standardized protocols outlined in this guide, based on OECD guidelines, provide a robust framework for the accurate and reproducible determination of these key parameters. Furthermore, an awareness of its plausible synthetic routes and adherence to stringent safety protocols are essential for its responsible use in a laboratory setting. This technical guide serves as a foundational resource for scientists and researchers working with this compound, enabling its effective and safe utilization in the pursuit of new scientific discoveries.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-pentyl pyridine, 1802-20-6. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

  • ACS Publications. (2024, May 8). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

  • PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • YouTube. (2021, September 30). 12 - Synthesis of Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

Sources

Core Scientific Profile of 3-Pentylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Pentylpyridine: Structure, Synthesis, and Applications for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest within medicinal chemistry and materials science. We will delve into its core structural and physicochemical properties, detail robust synthetic methodologies and characterization protocols, and explore its applications as a valuable molecular scaffold in modern drug discovery. This document is designed to serve as a foundational resource for scientists engaged in the design and synthesis of novel chemical entities.

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This compound is an aromatic heterocycle belonging to the pyridine derivative class of organic compounds.[1] Its structure is characterized by a pyridine ring substituted with a five-carbon alkyl chain at the C-3 position.

Physicochemical and Structural Properties

The combination of a polar pyridine head and a non-polar pentyl tail imparts an amphipathic character to the molecule, influencing its solubility, lipophilicity, and potential for intermolecular interactions. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₅NPubChem[2]
Molecular Weight 149.23 g/mol PubChem[2]
CAS Number 1802-20-6The Good Scents Company[3]
Boiling Point 221-225 °C at 760 mmHgChemSrc[4], PubChem[2]
Density ~0.91 g/cm³The Good Scents Company[3], ChemSrc[4]
Flash Point 96.1 °C (205 °F)The Good Scents Company[3], ChemSrc[4]
Appearance Colorless to pale yellow liquidThe Good Scents Company[3]
logP (o/w) ~3.0 - 3.5FooDB[1], The Good Scents Company[3]
Hydrogen Bond Acceptors 1PubChem[2]
Rotatable Bond Count 4PubChem[2]
Structural Formula and Elucidation

The molecular architecture of this compound is central to its chemical behavior. The pyridine ring provides a site for hydrogen bonding via the nitrogen lone pair, while the flexible pentyl chain contributes to van der Waals interactions and dictates the molecule's lipophilicity.

Caption: 2D Structural Formula of this compound.

Synthesis and Characterization

The construction of the C-C bond between the pyridine scaffold and the alkyl chain is a key synthetic challenge. Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for this transformation due to their high efficiency, substrate tolerance, and reproducibility.[5]

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming C(sp²)-C(sp³) bonds.[6] The choice of this methodology is driven by the commercial availability of starting materials (3-halopyridines and alkylboronic acids/esters), the relatively mild reaction conditions, and the generation of non-toxic borate byproducts. The catalytic cycle provides a reliable pathway to the desired product.

Suzuki_Coupling_Workflow Reactants Starting Materials - 3-Bromopyridine - Pentylboronic Acid Pinacol Ester Reaction Reaction Vessel (Inert Atmosphere, 80-100°C) Reactants->Reaction CatalystSystem Catalyst System - Pd(dppf)Cl₂ - K₂CO₃ (Base) CatalystSystem->Reaction Solvent Solvent - Dioxane/H₂O Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound (Pure Product) Purification->Product QC Spectroscopic Characterization Product->QC

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound. Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is essential for the transmetalation step of the catalytic cycle.

Materials:

  • 3-Bromopyridine

  • n-Pentylboronic acid, pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Vessel Preparation: A three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet is flame-dried and cooled under a stream of nitrogen.

  • Reagent Addition: The flask is charged with 3-bromopyridine (1.0 eq), n-pentylboronic acid pinacol ester (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Anhydrous 1,4-dioxane and degassed water (4:1 v/v) are added via cannula.

  • Reaction Execution: The heterogeneous mixture is heated to 90 °C with vigorous stirring. Reaction progress is monitored by TLC or GC-MS until the consumption of the limiting reagent (3-bromopyridine).

  • Workup: Upon completion, the reaction is cooled to ambient temperature and diluted with water. The aqueous phase is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to afford this compound.

Structural Verification and Purity Assessment

Confirmation of the product's identity and purity is achieved through a suite of standard analytical techniques.[7][8][9] Each method provides complementary information for unambiguous structure elucidation.

TechniquePurposeExpected Key Observations for this compound
¹H NMR Elucidates the proton framework and connectivity.Aromatic signals in the δ 7.0-8.5 ppm range characteristic of a 3-substituted pyridine; multiple aliphatic signals in the δ 0.8-2.7 ppm range corresponding to the pentyl chain, including a terminal methyl triplet.
¹³C NMR Determines the number of unique carbon environments.Five distinct signals in the aromatic region (~120-150 ppm) and five signals in the aliphatic region (~14-36 ppm).
Mass Spectrometry (EI-MS) Confirms molecular weight and fragmentation pattern.A molecular ion peak (M⁺) at m/z = 149.
FT-IR Spectroscopy Identifies characteristic functional groups and bond types.[8]C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹).

Applications in Drug Discovery and Development

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11] The 3-alkylpyridine scaffold, as exemplified by this compound, serves as a versatile building block for creating new molecular entities with tailored pharmacological profiles.[12]

Role as a Pharmacophore and Molecular Scaffold

The utility of this compound in drug design stems from its hybrid nature:

  • Lipophilicity Modification: The pentyl group is a classic tool for increasing a molecule's lipophilicity. This is a critical parameter for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly its ability to cross cell membranes and reach its biological target.

  • Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, introducing a hydrogen bond acceptor and altering the molecule's electrostatic potential and solubility profile.

  • Vector for Target Interaction: The nitrogen atom can engage in crucial hydrogen bonding or ionic interactions within a protein's binding site, while the alkyl chain can explore hydrophobic pockets to enhance binding affinity.

Synthetic analogs of 3-alkylpyridine marine alkaloids have demonstrated significant potential, exhibiting antibacterial and antibiofilm activities, including against resistant strains like MRSA.[13][14]

Drug_Discovery_Logic cluster_design Design Phase cluster_synthesis Synthesis & Optimization cluster_testing Biological Evaluation Scaffold This compound Scaffold Pyridine (Polar Head) Pentyl Chain (Lipophilic Tail) SAR Structure-Activity Relationship (SAR) Design Scaffold->SAR Synthesis Library Synthesis (e.g., via Cross-Coupling) SAR->Synthesis Screening High-Throughput Screening Synthesis->Screening Optimization Lead Optimization (ADME Profiling) Candidate Preclinical Candidate Optimization->Candidate Screening->Optimization

Caption: Logical flow of utilizing this compound in drug discovery.

Safety, Handling, and Storage

Proper laboratory practice is mandatory when handling this compound and its precursors. While a specific MSDS for this compound should always be consulted, the safety profile can be inferred from related compounds like 3-picoline.[15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of vapors. Ensure access to an eyewash station and safety shower.

  • Handling: Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17]

References

  • FooDB. (2019). Showing Compound this compound (FDB013462). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-pentyl pyridine. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Pyridine MSDS. Retrieved from [Link]

  • ChemSrc. (2025). Pyridine, 3-pentyl. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238307, this compound. Retrieved from [Link]

  • Sepčić, K., et al. (2011). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of organic chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Herrera, A. Z., et al. (2021). Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. Medicinal Chemistry Research. Retrieved from [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • Canchola, J. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Andrews, I., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Brinson, R. G., et al. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.

Sources

Technical Guide: Spectroscopic Data & Characterization of 3-Pentylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Pentylpyridine , a significant alkylpyridine derivative often analyzed in pharmacological research, flavor chemistry, and organic synthesis.

Executive Summary & Chemical Identity

This compound (CAS: 1802-20-6) is a heteroaromatic compound characterized by a pyridine ring substituted at the meta (3-) position with a saturated five-carbon alkyl chain. It serves as a critical marker in lipid oxidation studies (Maillard reaction products) and a structural analog in the development of nicotinic acetylcholine receptor ligands.

This guide provides a consolidated reference for its identification using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Chemical Constants Table
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Pale yellow liquid
Boiling Point 221–223 °C (at 760 mmHg)
Density 0.905–0.911 g/cm³ (at 25 °C)
Refractive Index (

)
1.486–1.492
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.

Mass Spectrometry (EI-MS) Analysis

The Electron Ionization (EI) mass spectrum of this compound is dominated by fragmentation of the alkyl chain. The stability of the aromatic pyridine ring dictates the fragmentation pathway, favoring benzylic-type cleavage and McLafferty rearrangements.

Key Ion Fragments (70 eV)
m/zIntensity (%)AssignmentMechanism
149 28–43[M]⁺ Molecular Ion (Radical Cation)
120 ~3[M – C₂H₅]⁺Loss of ethyl radical
106 22[M – C₃H₇]⁺Loss of propyl radical
93 95 [C₆H₇N]⁺ McLafferty Rearrangement (Loss of C₄H₈)
92 100 [C₆H₆N]⁺

-Cleavage
(Base Peak)
65 36[C₅H₅]⁺Pyridine ring degradation
Fragmentation Pathway Logic

The base peak at m/z 92 and the intense peak at m/z 93 are diagnostic for 3-alkylpyridines with chains longer than three carbons.

  • 
    -Cleavage (m/z 92):  Cleavage of the C-C bond between the 
    
    
    
    and
    
    
    carbons of the pentyl chain yields a resonance-stabilized pyridylmethyl cation.
  • McLafferty Rearrangement (m/z 93): The

    
    -hydrogen of the pentyl chain transfers to the nitrogen (or ring), followed by cleavage of the 
    
    
    
    -
    
    
    bond, eliminating 1-butene and leaving a methyl-pyridine radical cation.

Fragmentation M_Ion Molecular Ion [M]+ m/z 149 Beta_Cleave β-Cleavage (Pyridylmethyl cation) m/z 92 (Base Peak) M_Ion->Beta_Cleave - C4H9• McLafferty McLafferty Rearr. (Elimination of Butene) m/z 93 M_Ion->McLafferty - C4H8 Ring_Frag Ring Degradation m/z 65 Beta_Cleave->Ring_Frag - HCN

Figure 1: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the substitution pattern on the pyridine ring. The asymmetry introduced by the 3-position substituent creates distinct chemical environments for all aromatic protons.

¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)IntegrationMultiplicityCoupling (Hz)Assignment
8.45 1HBroad Singlet / d-H-2 (Ortho to N, Ipso to Alkyl)
8.38 1HddJ = 4.8, 1.6H-6 (Ortho to N)
7.43 1HdtJ = 7.8, 1.9H-4 (Para to N)
7.14 1HddJ = 7.8, 4.8H-5 (Meta to N)
2.60 2HtJ = 7.6α-CH₂ (Benzylic)
1.62 2HquintetJ = 7.5β-CH₂
1.35 4Hm-γ, δ-CH₂
0.90 3HtJ = 7.0ε-CH₃ (Terminal Methyl)

Interpretation:

  • H-2 and H-6: These protons are most deshielded due to the electron-withdrawing nitrogen atom. H-2 is often slightly more deshielded or broadened due to the adjacent alkyl group and lack of large coupling partners.

  • H-5: The most shielded aromatic proton, appearing as a "doublet of doublets" due to coupling with H-4 and H-6.

¹³C NMR Data (Predicted/Consensus)
Shift (δ ppm)Carbon TypeAssignment
150.0 Aromatic CHC-2
147.5 Aromatic CHC-6
138.2 Quaternary CC-3 (Ipso)
135.8 Aromatic CHC-4
123.4 Aromatic CHC-5
33.1 Aliphatic CH₂α-CH₂
31.5 Aliphatic CH₂γ-CH₂
30.8 Aliphatic CH₂β-CH₂
22.5 Aliphatic CH₂δ-CH₂
14.0 Aliphatic CH₃ε-CH₃

Infrared (IR) Spectroscopy

The IR spectrum is characterized by aromatic C-H stretches, ring skeletal vibrations, and aliphatic chain modes.

Wavenumber (cm⁻¹)Vibration ModeDescription
3030 C-H Stretch (sp²)Weak aromatic C-H stretching.
2955, 2930, 2860 C-H Stretch (sp³)Strong aliphatic stretches (methyl/methylene).
1570, 1590 C=C / C=N StretchPyridine ring skeletal vibrations (Quadrant stretch).
1455, 1420 Ring DeformationCharacteristic pyridine ring breathing/deformation.
710 C-H Bend (Out-of-plane)Diagnostic for 3-substituted pyridine (meta-subst).

Experimental Protocols

Protocol A: Sample Preparation for ¹H NMR

Objective: Obtain high-resolution proton spectra to verify alkyl chain length and ring substitution.

  • Solvent Selection: Use Chloroform-d (CDCl₃) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

    • Reasoning: CDCl₃ provides excellent solubility for alkylpyridines and prevents H-D exchange that might occur in protic solvents like Methanol-d₄.

  • Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of CDCl₃.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended particulate matter which causes line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (ns): 16 (Sufficient for >95% purity).

Protocol B: GC-MS Analysis for Purity

Objective: Confirm molecular weight and fragmentation pattern.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Initial: 60 °C (Hold 2 min).

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Inlet: Split mode (50:1), 250 °C.

  • MS Source: 230 °C, 70 eV Electron Ionization.

References

  • Bull. Chem. Soc. Jpn. (1987).[1] Regioselective Synthesis of 3-Alkylpyridines. Chemical Society of Japan.

  • NIST Mass Spectrometry Data Center . Pyridine, 3-pentyl- Mass Spectrum. National Institute of Standards and Technology.[2][3][4]

  • The Good Scents Company . 3-Pentyl Pyridine Material Safety & Properties.

  • PubChem . This compound Compound Summary. National Library of Medicine.

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Navigating the Unseen Risks: A Technical Guide to the Safe Handling and Management of 3-Pentylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As the landscape of pharmaceutical and chemical research continually evolves, so too does the imperative for a deeply ingrained culture of safety. The compounds that hold the promise of novel therapeutics and innovative chemical entities often carry with them inherent risks. 3-Pentylpyridine, a member of the alkylated pyridine family, is one such compound. While its unique chemical properties make it a valuable building block in organic synthesis, it is paramount that its handling is approached with a comprehensive understanding of its potential hazards and the protocols necessary to mitigate them. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a mere recitation of safety data sheet entries. It aims to provide a nuanced, in-depth understanding of the "why" behind the "how" of safely managing this compound in a laboratory setting. By grounding our procedures in the physicochemical properties of the molecule and the toxicological profiles of its chemical relatives, we can establish a self-validating system of protocols that ensures the well-being of researchers and the integrity of their work.

The Molecular Profile of this compound: Understanding its Intrinsic Properties

This compound is an organic compound belonging to the pyridine and derivatives class. These compounds feature a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms.[1][2] The presence of the pentyl group significantly influences its physical and chemical behavior, differentiating it from its parent compound, pyridine. A thorough understanding of these properties is the bedrock of a robust safety protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.24 g/mol [2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Boiling Point 221-223 °C at 760 mmHg[2][3]
Flash Point 96.1 °C (205 °F) (Tag Closed Cup)[3]
Density 0.905-0.911 g/cm³ at 25 °C[3]
Water Solubility Predicted: 0.98 g/L[1]
logP (o/w) Predicted: 3.378[3]

The relatively high boiling point and flash point of this compound indicate that it is less volatile and flammable than pyridine. However, it is still a combustible liquid and appropriate precautions must be taken to avoid ignition sources.[3] Its low predicted water solubility and high octanol-water partition coefficient (logP) suggest that it is lipophilic, a characteristic that can influence its biological interactions and absorption.[1][3]

Toxicological Assessment: A Class-Based Approach to Hazard Identification

While specific toxicological data for this compound is limited, a conservative approach necessitates an examination of the known hazards of pyridine and other alkylated pyridines. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[4][5]

Routes of Exposure and Potential Health Effects:

  • Inhalation: Vapors may cause respiratory tract irritation.[4]

  • Dermal Contact: Can cause skin irritation and may be absorbed through the skin, leading to systemic effects.[4]

  • Eye Contact: May cause serious eye irritation.[4]

  • Ingestion: Harmful if swallowed.[4]

Given the lipophilic nature of the pentyl group, there is a potential for enhanced skin penetration compared to pyridine. The longer alkyl chain may also influence its metabolic profile and systemic toxicity. Therefore, it is crucial to treat this compound with a high degree of caution, assuming a hazard profile at least as significant as that of pyridine.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following represents the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Handling Eye_Protection Chemical Splash Goggles (ANSI Z87.1 certified) Hand_Protection Nitrile or Neoprene Gloves (Check manufacturer's compatibility chart) Body_Protection Chemical-Resistant Lab Coat (Fully buttoned) Respiratory_Protection Use in a certified Chemical Fume Hood Researcher Researcher Researcher->Eye_Protection Protects eyes from splashes Researcher->Hand_Protection Prevents skin contact Researcher->Body_Protection Protects clothing and skin Researcher->Respiratory_Protection Minimizes inhalation exposure

Caption: Mandatory PPE for handling this compound.

Causality of PPE Choices:

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom. Goggles provide a complete seal around the eyes.

  • Nitrile or Neoprene Gloves: These materials have demonstrated good resistance to pyridine and many organic compounds. It is crucial to consult the glove manufacturer's specific chemical resistance guide for this compound if available, or for pyridine as a surrogate. Double-gloving can provide an additional layer of protection.

  • Chemical-Resistant Lab Coat: A lab coat made of a material resistant to chemical penetration is essential. It should be fully buttoned to provide maximum coverage.

  • Chemical Fume Hood: Due to the potential for inhalation toxicity, all manipulations of this compound that could generate aerosols or vapors must be conducted in a properly functioning and certified chemical fume hood.

Standard Operating Procedures: A Framework for Safe Handling

A systematic approach to handling this compound is critical to minimizing risk. The following protocols are designed to be self-validating, with each step logically flowing from the inherent properties and potential hazards of the compound.

Preparation and Weighing
  • Pre-use Inspection: Before handling, visually inspect the container of this compound for any signs of damage or leakage.

  • Fume Hood Operation: Verify that the chemical fume hood is functioning correctly (check the airflow monitor) before introducing the chemical.

  • Containment: Conduct all weighing and dispensing operations within the fume hood. Place the balance inside the hood if possible, or use a draft shield.

  • Dispensing: Use a clean, dry syringe or pipette to transfer the liquid. Avoid pouring directly from the bottle to minimize the risk of spills and splashes.

  • Secure Container: Keep the container of this compound tightly sealed when not in use.

Storage

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

Storage_Protocol Storage_Location Cool, Dry, Well-Ventilated Area Ignition_Sources Away from Heat, Sparks, and Open Flames Storage_Location->Ignition_Sources Incompatibles Segregated from: - Strong Oxidizing Agents - Strong Acids Storage_Location->Incompatibles Container Tightly Sealed, Clearly Labeled Container Storage_Location->Container

Caption: Key storage requirements for this compound.

  • Incompatible Materials: Pyridine and its derivatives can react violently with strong oxidizing agents and strong acids.[6] Store this compound separately from these materials.

  • Air Sensitivity: While not explicitly documented for this compound, some pyridines can be air-sensitive.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure, especially for long-term storage.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel working with this compound must be familiar with these procedures.

Spills

Small Spills (manageable by trained personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[6]

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[8]

Large Spills:

  • Evacuate: Evacuate the entire laboratory and alert laboratory and institutional safety personnel immediately.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of the emergency response team.

Personal Exposure

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • Remove contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[7]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[8][10]

  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Conclusion: A Commitment to Proactive Safety

The safe handling of this compound is not merely a matter of following a checklist; it is a mindset rooted in a deep understanding of the chemical's properties and potential hazards. By adopting the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely utilize this valuable compound in their pursuit of scientific advancement. A proactive and informed approach to safety is the most critical experiment we can conduct in the laboratory.

References

  • FooDB. (2019). Showing Compound this compound (FDB013462). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Safe Work Australia. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-pentyl pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Sepčić, K., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Marine Drugs, 5(3), 157-167.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238307, this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Strategic Synthesis of 3-Alkylpyridines: From Cross-Coupling to Reductive Electrophile Union

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-alkylpyridines presents a classic paradox in heterocyclic chemistry. The pyridine ring is electron-deficient, rendering the C3 position deactivated toward electrophilic aromatic substitution (


). Conversely, unlike the C2 and C4 positions, the C3 position does not benefit from resonance-based activation for nucleophilic aromatic substitution (

).

For drug development, where the 3-alkylpyridine motif is ubiquitous (e.g., nicotine analogs, kinase inhibitors), this "meta-like" reactivity necessitates transition-metal catalysis. This guide moves beyond textbook definitions to provide three field-proven, self-validating protocols for installing alkyl groups at the difficult C3 position.

The Decision Matrix: Selecting Your Route

Before initiating wet chemistry, consult the following logic flow to select the optimal methodology for your substrate.

DecisionMatrix Start Target: 3-Alkylpyridine Q1 Is the alkyl group primary (1°) or secondary (2°)? Start->Q1 Suzuki Method A: Suzuki-Miyaura (Molander Salts) Q1->Suzuki Primary (1°) Robust, Scalable Negishi Method B: Negishi Coupling (Knochel Zincates) Q1->Negishi Secondary (2°) Stereocontrol needed Reductive Method C: Ni-Reductive Coupling (XEC) Q1->Reductive Tertiary (3°) or Avoid Organometallics

Figure 1: Strategic selection of synthetic route based on alkyl group sterics and operational constraints.

Method A: The Robust Standard – Suzuki-Miyaura with Molander Salts

Best For: Primary alkyl chains, scale-up, and moisture-tolerant synthesis.

The Challenge

Standard alkylboronic acids are prone to protodeboronation and oxidative instability. Furthermore, transmetalation of alkyl-sp3 species to Palladium is sluggish, often outcompeted by


-hydride elimination.
The Solution

Utilize Potassium Organotrifluoroborates (


) .[1] These "Molander Salts" are air-stable solids that release the active boronic acid slowly in situ, maintaining a low concentration of the active species to prevent decomposition while driving the equilibrium forward.
Protocol 1: C3-Alkylation using Potassium Alkyltrifluoroborates

Reaction Scheme:



Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromopyridine 1.0 Electrophile
Potassium Alkyltrifluoroborate 1.5 Nucleophile Source
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst
RuPhos 0.04 (4 mol%) Ligand (Bulky, e- rich)
K₂CO₃ 3.0 Base

| Toluene/H₂O (3:1) | 0.2 M | Solvent System |

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and RuPhos in a small amount of dry Toluene. Stir for 5 minutes at room temperature. Why? This ensures formation of the active catalytic species (

    
    ) prior to substrate exposure.
    
  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the 3-bromopyridine,

    
     salt, and K₂CO₃.
    
  • Solvent Addition: Add the Toluene/Water mixture. Note: The biphasic system is critical for solubilizing the inorganic base and the trifluoroborate salt.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Ignition: Add the pre-formed catalyst solution via syringe. Seal the vessel.

  • Heating: Heat to 85°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The pyridine product will be in the organic layer (unless highly polar).

  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc).

Mechanistic Insight (Graphviz):

SuzukiCycle cluster_ligand Ligand Role (RuPhos) Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Hydrolysis Hydrolysis of R-BF3K (Slow Release) Hydrolysis->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Alkyl RedElim->Pd0 L1 Prevents β-H Elimination L2 Accelerates Reductive Elim.

Figure 2: The Suzuki catalytic cycle adapted for pyridine synthesis, highlighting the slow-release role of the Molander salt.

Method B: The Sensitive Substrate Solution – Negishi Coupling

Best For: Secondary alkyl groups (isopropyl, cyclohexyl) and substrates with sensitive functional groups (esters, nitriles).

The Challenge

Secondary alkyl halides are notoriously difficult in cross-coupling due to slow oxidative addition and rapid isomerization. Grignard reagents (Kumada) are often too reactive/basic for functionalized pyridines.

The Solution

Knochel-type Zinc Reagents . The addition of LiCl solubilizes the organozinc species and accelerates the transmetalation step, allowing the reaction to proceed under milder conditions.

Protocol 2: Negishi Coupling with CPhos-Pd[2]

Reaction Scheme:



Reagents & Stoichiometry:

Reagent Equiv. Role
Alkyl Bromide (2°) 1.5 Precursor to Nucleophile
Zn Dust (Activated) 2.0 Metal Source
LiCl (Anhydrous) 2.0 Additive (Knochel's Salt)
3-Bromopyridine 1.0 Electrophile

| Pd(OAc)₂ / CPhos | 2 mol% / 4 mol% | Catalyst System |

Step-by-Step Methodology:

  • Zinc Activation (Critical): Flame-dry a flask containing Zn dust and LiCl under vacuum. Cool under Argon. Add dry THF. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute (activates surface).

  • Reagent Formation: Add the secondary alkyl bromide dropwise at RT. Stir until conversion is complete (check by GC aliquot hydrolyzed with water). This forms R-ZnBr·LiCl.

  • Coupling Reaction: In a separate flask, mix Pd(OAc)₂, CPhos, and 3-bromopyridine in THF.

  • Addition: Cannulate the supernatant of the organozinc reagent into the catalyst/pyridine mixture.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Quench: Add saturated NH₄Cl solution carefully (exothermic).

Key Success Factor: The ligand CPhos is essential here. It is specifically designed to promote reductive elimination over


-hydride elimination, preserving the secondary alkyl structure.

Method C: The Modern Shortcut – Ni-Catalyzed Reductive Coupling (XEC)

Best For: Tertiary alkyl groups, high-throughput screening, and avoiding organometallic preparation.

The Challenge

Making tertiary organometallics (e.g., t-butyl zinc) is difficult. Traditional cross-couplings often fail with steric bulk at the coupling interface.

The Solution

Cross-Electrophile Coupling (XEC) . Two electrophiles (3-bromopyridine and Alkyl-Br) are stitched together using a Nickel catalyst and a stoichiometric reductant (Mn or Zn). This mechanism avoids the formation of a discrete organometallic reagent.

Protocol 3: Reductive Alkylation of 3-Bromopyridine

Reaction Scheme:



Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromopyridine 1.0 Electrophile 1
Alkyl Bromide (3°) 1.5 Electrophile 2
NiCl₂·glyme 0.10 (10 mol%) Catalyst
dtbbpy 0.15 (15 mol%) Ligand
Manganese Powder 2.0 Reductant

| NaI | 0.5 | Additive (Radical formation) |

Step-by-Step Methodology:

  • Glovebox/Schlenk: This reaction is sensitive to moisture and oxygen. Set up in a glovebox if possible.

  • Mixing: Combine NiCl₂·glyme, dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine), Mn powder, and NaI in a vial.

  • Substrate Addition: Add 3-bromopyridine and the alkyl bromide.

  • Solvent: Add anhydrous DMA (Dimethylacetamide).

  • Reaction: Seal and stir vigorously at room temperature (or 40°C for sluggish substrates) for 24 hours. The mixture will turn dark black/green.

  • Filtration: Dilute with EtOAc and filter through a pad of Celite to remove excess Mn salts.

  • Wash: Wash the filtrate with 1M HCl (to remove pyridine traces from aqueous phase) then neutralize, or simply wash with brine if product is acid-sensitive.

Mechanistic Insight (Graphviz):

ReductiveCoupling NiII Ni(II) Precatalyst Ni0 Ni(0) Active Species NiII->Ni0 Mn(0) OxAdd1 Oxidative Addition (Py-Br) Forms L-Ni(II)-Py Ni0->OxAdd1 Capture Radical Capture Forms L-Ni(III)-Py-R OxAdd1->Capture Radical Alkyl Radical Generation (R-Br + Mn/Ni -> R•) Radical->Capture RedElim Reductive Elimination Product + Ni(I) Capture->RedElim Reduction Reduction by Mn(0) Ni(I) -> Ni(0) RedElim->Reduction Reduction->Ni0

Figure 3: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.

References

  • Suzuki-Miyaura with Molander Salts: Molander, G. A., & Petrillo, D. E. (2008).[2] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[2] Organic Letters, 10(9), 1795–1798. Link

  • Negishi Coupling (Secondary Alkyls): Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[3][4] Journal of the American Chemical Society, 131(22), 7532–7533. Link

  • Ni-Catalyzed Reductive Coupling: Li, Y., et al. (2022). Ni-Catalyzed Reductive Coupling of Bromopyridines with Tertiary Alkyl Bromides. Organic Letters, 24(48), 8993–8998. Link

  • Knochel Zinc Reagent Preparation: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

Sources

Application Note: Precision Quantification of 3-Pentylpyridine in Complex Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Quantification of 3-Pentylpyridine in Complex Mixtures Content Type: Application Note & Protocol Audience: Analytical Chemists, Drug Development Scientists, and Quality Control Researchers.

Abstract

This guide details a robust methodology for the quantification of this compound (3-PP), a lipophilic alkylpyridine, within complex biological and environmental matrices (e.g., bio-oils, tobacco smoke condensates, and food matrices). Leveraging Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this protocol addresses common challenges such as matrix interference, volatility, and isomeric co-elution. The method prioritizes sensitivity and reproducibility, achieving limits of detection (LOD) in the low ng/mL (ppb) range.

Introduction

This compound (CAS 1802-20-6) is a significant pyridine derivative utilized as a flavorant, a tobacco smoke marker, and a structural motif in pharmaceutical synthesis. Its analysis in complex mixtures is complicated by the presence of structurally similar alkylpyridines (e.g., 3-butylpyridine, 3-hexylpyridine) and a heavy background of non-polar matrix components.

Traditional liquid-liquid extraction (LLE) often results in the co-extraction of non-volatile lipids, contaminating GC liners and columns. This protocol utilizes HS-SPME , a solvent-free technique that selectively extracts volatile analytes based on fiber affinity, significantly reducing matrix effects and instrument downtime.

Physicochemical Profile of this compound
PropertyValueRelevance to Protocol
Molecular Formula C₁₀H₁₅NTarget Mass (M+) = 149.23
Boiling Point 221–223 °CRequires mid-range GC oven ramp; suitable for headspace.
LogP ~3.57Highly lipophilic; requires non-polar SPME fiber (e.g., PDMS/DVB).
pKa ~5.6Basic; pH adjustment to >10 ensures neutral form for max volatility.

Method Development & Strategic Decisions

Extraction Strategy: Why HS-SPME?
  • Causality: this compound is a semi-volatile base. In acidic or neutral matrices, it may exist as a non-volatile pyridinium salt.

  • Solution: Adjusting sample pH to ≥10 suppresses ionization, forcing the molecule into the gas phase.

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected for its broad polarity range, capturing both the aromatic pyridine ring and the aliphatic pentyl chain effectively.

Internal Standard Selection

To ensure self-validating quantification, 3-Picoline-d7 (3-Methylpyridine-d7) or Quinoline-d7 is recommended.

  • Rationale: Deuterated isotopologues correct for variations in fiber extraction efficiency and injection port discrimination better than structural analogs like 3-heptylpyridine.

Experimental Protocol

Reagents & Materials
  • Target Standard: this compound (≥98% purity).

  • Internal Standard (IS): 3-Picoline-d7 (or Pyridine-d5).

  • Matrix Modifier: NaCl (analytical grade) to induce "salting out."

  • Base: 5M NaOH solution.

  • Solvent: Methanol (LC-MS grade) for stock solutions.

Stock Solution Preparation
  • Stock A (Target): Dissolve 10 mg 3-PP in 10 mL Methanol (1 mg/mL).

  • Stock B (IS): Dissolve 10 mg IS in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock A in water to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (Headspace-SPME)

This workflow is designed for liquid samples (urine, juice, wastewater) or solid slurries.

  • Aliquot: Transfer 5 mL of sample (or 1g solid + 4mL water) into a 20 mL amber headspace vial.

  • Salt Addition: Add 1.5 g NaCl. (Saturation increases ionic strength, driving organics into the headspace).

  • pH Adjustment: Add 50 µL of 5M NaOH. Verify pH > 10.

  • IS Spike: Add 10 µL of Working IS solution (final conc. 100 ng/mL).

  • Seal: Cap immediately with a magnetic screw cap and PTFE/silicone septum.

GC-MS Instrumental Parameters

Gas Chromatograph (Agilent 7890B or equivalent):

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Low bleed is critical.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: SPME Liner (0.75 mm ID), Splitless mode.

  • Temperatures:

    • Inlet: 250 °C

    • Transfer Line: 280 °C

  • Oven Program:

    • 40 °C (hold 2 min) – Traps volatiles.

    • Ramp 10 °C/min to 160 °C.

    • Ramp 25 °C/min to 280 °C (hold 3 min) – Cleans column.

Mass Spectrometer (Agilent 5977 or equivalent):

  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Mode: Selected Ion Monitoring (SIM) for quantification; Scan (m/z 40-300) for confirmation.

SIM Ions for Quantification:

Compound Quant Ion (m/z) Qualifier Ions (m/z) Retention Time (approx)
This compound 106 (McLafferty) 149 (M+), 92 12.5 min

| 3-Picoline-d7 (IS) | 100 (M+) | 72, 54 | 4.2 min |

Note: The m/z 106 ion arises from the McLafferty rearrangement characteristic of alkylpyridines with chains >3 carbons, offering better specificity than the M+ ion.

SPME Autosampler Program
  • Incubation: 60 °C for 10 min (Agitation: 500 rpm).

  • Extraction: Insert fiber, expose for 30 min at 60 °C.

  • Desorption: 3 min at 250 °C in GC inlet.

Workflow Visualization

G Sample Complex Sample (Bio-fluid/Food/Oil) Prep Matrix Modification Add NaCl (30% w/v) Adjust pH > 10 (NaOH) Sample->Prep Homogenization IS Internal Standard Spike (3-Picoline-d7) Prep->IS SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 30 min @ 60°C IS->SPME Equilibrium GC GC Separation DB-5ms Column Splitless Injection SPME->GC Thermal Desorption MS MS Detection (SIM) Target: m/z 106, 149 IS: m/z 100 GC->MS Elution Data Quantification Ratio (Area_Target / Area_IS) MS->Data Integration

Caption: Step-by-step workflow for the isolation and quantification of this compound using HS-SPME-GC-MS.

Data Analysis & Validation

Identification Logic

To confirm the presence of this compound, the analyte must satisfy three criteria:

  • Retention Time: Within ±0.05 min of the authentic standard.

  • Ion Ratios: The ratio of m/z 149 to m/z 106 must match the standard within ±20%.

  • Signal-to-Noise: Quantifier peak S/N > 10.

Quantification Formula

Calculate the concentration (


) using the Relative Response Factor (

):




Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH (Analyte ionized)Ensure pH > 10. Pyridines are protonated in acid.
Peak Tailing Active sites in linerDeactivate inlet liner or trim column head (10 cm).
Carryover Fiber saturationIncrease post-run fiber bake-out time (5 min @ 260°C).
Interfering Peaks Matrix co-elutionSwitch to a polar column (DB-WAX) to alter selectivity.

References

  • BenchChem. (2025). Analysis of 3-Butylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). This compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Shimadzu Corporation. (2024). Analysis of Alkylpyridines in Plastic and Complex Mixtures by Py/TD-GC-MS. Application News. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2020). Pyridine and Derivatives: Analytical Methods for Biological Materials.[1] ATSDR Toxicological Profiles. Retrieved from

  • FoodB. (2020). This compound: Chemical Properties and Food Sources. Retrieved from

Sources

Application Note: Experimental Setup for the Study of 3-Pentylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

3-Pentylpyridine (3-PP) is a critical pyridine derivative often encountered in natural product extraction (e.g., Capsicum species) and tobacco research.[1] In drug development, it serves as a valuable structural scaffold for studying the impact of lipophilic side chains on pyridine ring metabolism.[1]

This guide provides a comprehensive experimental framework for handling, functionalizing, and analyzing 3-PP.[1] We focus on two high-value workflows: N-oxidation (generating metabolic reference standards) and Quaternization (synthesizing lipophilic cationic surfactants or antimicrobial agents).[1]

Chemical Profile & Safety Architecture

Before initiating wet chemistry, the specific physical constraints of 3-PP must be integrated into the facility setup. Unlike lower molecular weight pyridines, the pentyl chain adds significant lipophilicity and raises the boiling point, altering purification strategies.

Table 1: Physicochemical Properties & Handling Constraints[1]
PropertyValue / CharacteristicExperimental Implication
CAS Number 1802-20-6Verification key for procurement.
Molecular Weight 149.23 g/mol Calculation basis for stoichiometry.[1]
Boiling Point 221–223 °CCritical: High BP requires high-vacuum distillation (<1 mmHg) for purification; rotary evaporation is insufficient for removal.[1]
Density ~0.90 g/mLReagent floats on water; extraction requires careful phase identification.
Solubility Lipophilic (LogP ~3.[1]4)Insoluble in water; highly soluble in DCM, EtOAc, Ethanol.[1]
Odor Threshold Low (Pyridine-like)Mandatory: All transfers must occur in a fume hood.[1] Double-gloving recommended.
Basicity (pKa) ~5.7 (Conjugate acid)Weak base; will form salts with strong acids; acts as a nucleophile at Nitrogen.[1]
Facility Engineering Controls
  • Odor Scrubbing: 3-PP possesses a pervasive, nauseating odor.[1] Exhaust from vacuum pumps must be vented into a fume hood or passed through an activated charcoal trap.[1]

  • Glassware Preparation: All glassware should be oven-dried (120°C) for 2 hours prior to alkylation reactions to prevent hydrolysis of sensitive alkyl halides.[1]

Protocol A: Synthesis of this compound N-Oxide

Application: Preparation of a reference standard for Phase I metabolic stability assays (Cytochrome P450 oxidation).

Reaction Logic

The nitrogen atom in the pyridine ring is electron-rich.[1][2] We utilize meta-chloroperoxybenzoic acid (mCPBA) as an electrophilic oxygen source.[1] The reaction is driven by the formation of the stable N-O bond, despite the loss of aromaticity in the transition state.

Reagents & Equipment[1][3]
  • Substrate: this compound (1.0 eq, 5 mmol)

  • Oxidant: mCPBA (1.2 eq, 70-75% purity)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 10% Na₂SO₃ (aq) and Saturated NaHCO₃

  • Apparatus: 50 mL Round Bottom Flask (RBF), magnetic stir bar, ice bath.

Step-by-Step Methodology
  • Solvation: Dissolve this compound (746 mg, 5 mmol) in 15 mL of DCM in the RBF. Cool to 0°C using an ice bath.[1]

  • Addition: Dissolve mCPBA (1.2 eq) in 10 mL DCM. Add this solution dropwise to the reaction flask over 10 minutes. Note: Dropwise addition controls the exotherm.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 3–5 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[1] The N-oxide is significantly more polar (lower R_f) than the starting material.[1]

  • Quench & Workup (Critical Step):

    • Add 10 mL 10% Na₂SO₃ to reduce excess peroxide (check with starch-iodide paper).

    • Wash: Transfer to a separatory funnel. Wash the organic layer 3x with Saturated NaHCO₃.[1] Why? This removes the m-chlorobenzoic acid byproduct as a water-soluble salt.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Workflow Visualization

NOxidation Start This compound (DCM Solution) Oxidant Add mCPBA (0°C, Dropwise) Start->Oxidant Activation React Stir RT (3-5 Hours) Oxidant->React N-O Bond Formation Quench Quench: Na2SO3 (Excess Oxidant) NaHCO3 (Remove Acid) React->Quench Completion Isolate Isolate Organic Layer (N-Oxide Product) Quench->Isolate Purification

Figure 1: N-Oxidation Workflow.[1] The critical purification step involves washing away the acidic byproduct to isolate the neutral N-oxide.

Protocol B: Menschutkin Reaction (Quaternization)

Application: Synthesis of cationic surfactants or ionic liquids.[1] This reaction probes the nucleophilicity of the nitrogen center hindered by the 3-pentyl chain.

Reaction Logic

This is an S_N2 reaction where the pyridine nitrogen acts as the nucleophile attacking an alkyl halide (e.g., Methyl Iodide).[1] The reaction rate is highly solvent-dependent; polar aprotic solvents stabilize the charged transition state.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq) Caution: Neurotoxin/Carcinogen

  • Solvent: Acetonitrile (ACN) or Acetone (Polar aprotic promotes rate).[1]

  • Apparatus: Sealed pressure tube or Reflux setup (condenser + N₂ balloon).

Step-by-Step Methodology
  • Setup: In a fume hood, charge a pressure tube with this compound (1.0 eq) and Acetonitrile (0.5 M concentration).

  • Alkylation: Add Methyl Iodide (1.5 eq) via syringe. Warning: MeI is volatile (BP 42°C).[1] Keep cold prior to use.[1]

  • Thermal Activation: Seal the tube and heat to 60°C behind a blast shield. Stir for 12–16 hours.

    • Observation: The solution often turns yellow/orange.[1] Precipitation of the salt may occur if the concentration is high.[1]

  • Workup:

    • Cool to RT.

    • Add diethyl ether (anti-solvent) to induce crystallization of the pyridinium iodide salt.[1]

    • Filter the solid precipitate under vacuum.[1]

    • Wash the cake with cold ether to remove unreacted starting material.[1]

  • Drying: Dry the hygroscopic salt in a vacuum desiccator over P₂O₅.

Mechanistic Pathway[4]

Menschutkin Reactants Reactants: 3-PP + Me-I (Neutral) TS Transition State: Dipolar/Charged (Stabilized by ACN) Reactants->TS Nucleophilic Attack Product Product: N-Methyl-3-pentylpyridinium Iodide (Ionic Solid) TS->Product Leaving Group Departure (I-)

Figure 2: Menschutkin Reaction Pathway.[1] The transition from neutral reactants to ionic products necessitates polar solvents for kinetic acceleration.

Analytical Characterization Guide

Validating the structure of 3-PP derivatives requires specific focus on the pyridine ring protons, which shift predictably based on the oxidation state or charge of the nitrogen.

Table 2: Diagnostic NMR Shifts (¹H NMR, CDCl₃)
Proton PositionNative this compoundN-Oxide DerivativeN-Methyl SaltMechanistic Reason
H-2 (Ortho) ~8.4 ppm~8.1 ppm~9.2 ppmSalt: Strong desheilding by positive charge.[1] Oxide: Shielding effect of oxygen back-donation.[1]
H-6 (Ortho) ~8.4 ppm~8.1 ppm~9.0 ppmSimilar to H-2; diagnostic for ring functionalization.[1]
N-CH₃ N/AN/A~4.4 ppm (Singlet)Diagnostic peak for successful quaternization.[1]
Pentyl Chain 0.9 - 2.6 ppmUnchangedSlight DownfieldThe alkyl chain is distal; shifts are minimal.[1]

References

  • PubChem. this compound Compound Summary.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001. (General mechanism for mCPBA oxidation of pyridines).[1] Available at: [Link][1]

  • Menschutkin, N. Über die Geschwindigkeit der Reaktion zwischen Alkyljodiden und tertiären Aminen. Z. Phys. Chem. 1890.[1] (Foundational kinetics for pyridine quaternization).

  • The Good Scents Company. 3-Pentyl Pyridine Properties and Safety.[1] Available at: [Link][1]

Sources

Introduction: The Analytical Imperative for 3-Pentylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Purity Determination of 3-Pentylpyridine

This compound (CAS No: 1802-20-6, Formula: C₁₀H₁₅N) is a substituted pyridine derivative that serves as a valuable intermediate and building block in various fields of chemical synthesis, including agrochemicals, pharmaceuticals, and material science.[1][2][3] Its molecular structure, featuring a pyridine core with a C5 alkyl chain, imparts specific physicochemical properties that are leveraged in the synthesis of more complex molecules.[4][5]

For researchers, scientists, and drug development professionals, establishing the purity of such a starting material is not a perfunctory quality control step; it is a foundational requirement for reproducible research and the development of safe and effective end-products. The presence of unidentified impurities, even in trace amounts, can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and potential toxicity in downstream applications.

This guide provides a detailed, multi-platform approach to the purity assessment of this compound. We move beyond simple protocols to explain the causality behind methodological choices, empowering the scientist to select and adapt these techniques for robust and reliable results. The primary methods discussed are Gas Chromatography (GC) for volatile impurities, High-Performance Liquid Chromatography (HPLC) for a broader polarity range of analytes, and spectroscopic techniques for definitive structural confirmation and absolute purity assessment.

Part 1: Purity Profiling by Gas Chromatography (GC)

Expertise & Experience: Why GC is the Primary Tool

Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds that are thermally stable.[6][7] Given this compound's boiling point of approximately 221-223 °C, it is perfectly suited for GC analysis.[4] This method provides high-resolution separation of the main component from closely related volatile impurities, such as isomers (e.g., 2- or 4-pentylpyridine), residual starting materials, or other alkylated pyridines.

We will detail two complementary GC-based protocols:

  • GC-FID (Flame Ionization Detector): The workhorse for quantitative analysis. The FID offers excellent sensitivity and a wide linear range for carbon-containing compounds, making it ideal for determining the area percentage purity.

  • GC-MS (Mass Spectrometry): The definitive tool for impurity identification. By providing mass-to-charge ratio data for each separated component, MS allows for structural elucidation and confirmation of unknown peaks against spectral libraries.[6]

Protocol 1: Quantitative Purity Assay by GC-FID

This protocol is designed to provide a precise measurement of the main peak's area percentage relative to all other detected volatile components.

Experimental Workflow: GC-FID Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh ~20 mg of This compound prep2 Dissolve in 10 mL of Methanol (High Purity) prep1->prep2 prep3 Vortex to Homogenize (Concentration ~2 mg/mL) prep2->prep3 inj Inject 1 µL into GC System prep3->inj sep Separation on Capillary Column inj->sep det Detection by FID sep->det integ Integrate Peak Areas det->integ calc Calculate Area % Purity integ->calc report Generate Report calc->report

Caption: Workflow for GC-FID Purity Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as methanol or dichloromethane.[8]

    • Vortex the solution until homogeneous. The final concentration will be approximately 2 mg/mL.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Instrumentation and Conditions:

    • The following conditions are a robust starting point and can be optimized as needed. The choice of a mid-polar column (e.g., DB-5ms or equivalent) provides a good balance for separating a range of potential impurities.

    ParameterSettingRationale
    GC System Agilent 8890 or equivalentProvides reliable and reproducible results.
    Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC.
    (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)A 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a wide range of analytes.
    Carrier Gas Helium or HydrogenInert carrier; Helium is common, Hydrogen provides faster analysis.
    Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency.
    Injector Split/Splitless
    Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
    Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
    Injection Vol. 1 µLStandard volume for this concentration.
    Oven Program Start at 80 °C, hold for 2 minInitial temperature is below the solvent boiling point.
    Ramp at 15 °C/min to 280 °CA moderate ramp rate ensures good separation of early and late eluting peaks.
    Hold at 280 °C for 5 minEnsures all high-boiling point impurities are eluted.
    Detector (FID) Flame Ionization Detector
    Detector Temp. 300 °CPrevents condensation of analytes in the detector.
    Makeup Gas Nitrogen
  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the resulting chromatogram, typically from the end of the solvent peak to the end of the run.

    • Calculate the area percent purity using the following formula:

      Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Trustworthiness: For this calculation to be accurate, it assumes that all impurities have a similar response factor in the FID as the main component. This is a reasonable assumption for structurally similar impurities but may not hold for significantly different compounds. For higher accuracy, relative response factors should be determined using standards.

Protocol 2: Impurity Identification by GC-MS

This protocol aims to identify the chemical structure of any impurities detected by the GC-FID method.

Experimental Workflow: GC-MS Impurity ID

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Use the same sample from GC-FID analysis (~2 mg/mL) inj Inject 1 µL into GC-MS prep1->inj sep Chromatographic Separation (Identical to GC-FID) inj->sep ion Electron Ionization (EI, 70 eV) sep->ion mass_an Mass Analysis (Quadrupole) ion->mass_an spec Extract Mass Spectrum for each impurity peak mass_an->spec lib Search against NIST/Wiley Libraries spec->lib confirm Confirm with Predicted Spectra and Fragmentation Patterns lib->confirm

Caption: Workflow for GC-MS Impurity Identification.

Step-by-Step Methodology:

  • Sample Preparation:

    • The same sample prepared for GC-FID analysis can be used directly.

  • Instrumentation and Conditions:

    • The GC parameters (column, oven program, injector settings) should be kept identical to the GC-FID method to allow for direct correlation of retention times.

    ParameterSettingRationale
    GC System Same as GC-FIDEnsures retention time correlation.
    MS Detector Quadrupole Mass SpectrometerCommon, robust, and provides unit mass resolution.
    Ion Source Electron Ionization (EI)Standard ionization at 70 eV creates reproducible fragmentation patterns for library matching.
    Source Temp. 230 °CStandard operating temperature.
    Mass Range 35 - 400 amuCovers the mass of this compound (149.23) and potential fragments/impurities.
    Solvent Delay 3 - 4 minPrevents the high concentration of solvent from saturating the detector.
  • Data Analysis and Identification:

    • For each impurity peak in the Total Ion Chromatogram (TIC), extract the corresponding mass spectrum.

    • Perform a library search against a comprehensive spectral database (e.g., NIST, Wiley). A high match factor (>800) suggests a probable identity.

    • Authoritative Grounding: Compare the experimental spectrum to predicted fragmentation patterns for this compound and related structures.[1] The molecular ion (M⁺) should be visible at m/z 149. Key fragments may arise from benzylic cleavage (loss of a C₄H₉ radical, leading to a peak at m/z 92) or other alkyl chain fragmentations.

Part 2: Orthogonal Purity Verification by HPLC

Expertise & Experience: The Value of an Orthogonal Method

While GC is excellent for volatile compounds, it cannot detect non-volatile or thermally labile impurities (e.g., salts, polymeric materials, or highly polar degradation products). High-Performance Liquid Chromatography provides an orthogonal (different) separation mechanism, typically based on polarity, which is essential for a comprehensive purity assessment.[9][10]

For basic compounds like this compound, peak tailing on standard silica-based columns can be a challenge due to interactions with residual silanols. This protocol uses a modern, end-capped column and a buffered mobile phase to ensure excellent peak shape and reliable quantification.[11]

Protocol 3: Quantitative Purity by Reversed-Phase HPLC-UV

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh ~10 mg of This compound prep2 Dissolve in 10 mL of Mobile Phase A/B (50:50) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 inj Inject 10 µL into HPLC prep3->inj sep Separation on C18 Column (Isocratic or Gradient) inj->sep det UV Detection at 260 nm sep->det integ Integrate Peak Areas det->integ calc Calculate Area % Purity integ->calc report Generate Report calc->report

Caption: Workflow for HPLC-UV Purity Analysis.

Step-by-Step Methodology:

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: A 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) into an autosampler vial.

  • Instrumentation and Conditions:

    ParameterSettingRationale
    HPLC System Agilent 1260, Waters Alliance or equivalentA standard, reliable system with a UV detector.
    Column 150 mm x 4.6 mm, 3.5 µm particle sizeStandard dimensions for good resolution and efficiency.
    (e.g., Waters XBridge C18, Agilent Zorbax SB-C18)A column stable at low pH and designed to minimize silanol interactions with basic analytes.
    Mobile Phase Isocratic: 60% B and 40% AA simple starting point. A gradient may be needed if impurities with very different polarities are present.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CControlled temperature ensures reproducible retention times.
    Injection Vol. 10 µL
    Detector UV/Vis or Diode Array Detector (DAD)
    Wavelength 260 nmPyridine and its derivatives show strong absorbance around this wavelength. A DAD allows for peak purity analysis.
  • Data Analysis:

    • Calculate the area percent purity as described in the GC-FID section.

    • Trustworthiness: The use of a Diode Array Detector (DAD) is highly recommended. It can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the main peak are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity.[12]

Part 3: Definitive Confirmation and Absolute Purity

While chromatographic methods provide relative purity, they do not account for non-chromatographable impurities like water or inorganic salts. For an authoritative purity value, spectroscopic and other specific methods are required.

  • Quantitative NMR (qNMR): This powerful technique can determine the absolute purity (mass fraction) of this compound without requiring a certified reference standard of the analyte itself. A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) is added in a precise amount to a known mass of the this compound sample. By comparing the integral of a unique, well-resolved proton signal from the analyte to a signal from the internal standard, the exact concentration and thus the purity can be calculated. This provides a direct, SI-traceable measurement.

  • Karl Fischer Titration: This is the gold standard for determining the water content in a sample. Since water is a common impurity that is often invisible to GC and HPLC-UV, its quantification is essential for an accurate overall purity assessment. The purity value obtained from chromatography should be corrected for water content.

  • Structural Confirmation by NMR and MS:

    • ¹H and ¹³C NMR: Provides definitive confirmation of the molecular structure. The chemical shifts, splitting patterns, and integrals of the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, must be consistent with the structure of this compound.

    • High-Resolution Mass Spectrometry (HRMS): Can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, further validating the identity of the main component.

Method Validation and System Suitability

Any analytical method used for official purity reporting must be validated to ensure it is fit for purpose.[10][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Before any analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.

SST ParameterTypical Acceptance Criteria (for HPLC/GC)
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections
Resolution (Rs) > 2.0 between the main peak and the closest impurity

Summary of Methods

MethodPrimary PurposeStrengthsLimitations
GC-FID Quantitative Purity (relative)High resolution, robust, sensitive for volatiles.Only for thermally stable, volatile compounds. Assumes equal response factors.
GC-MS Impurity IdentificationProvides structural information, high confidence in ID.Less quantitative than FID without specific calibration.
HPLC-UV/DAD Orthogonal Quantitative PurityBroad applicability (polar/non-polar), DAD for peak purity assessment.Can be challenging for very non-polar or highly basic compounds.
qNMR Absolute Purity (mass fraction)Does not require analyte-specific standard, highly accurate.Requires specialized equipment and expertise; less sensitive than chromatography.
Karl Fischer Water ContentSpecific and accurate for water.Only measures water content.

References

  • MA Yu qin, SONG Xiao juan, YIN Ming ming, LI Hai yan. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine.
  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • FooDB. Showing Compound this compound (FDB013462). (2010).
  • Google Patents. US6509471B2 - 3-substituted pyridine compounds and related synthesis.
  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Canchola, J. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD.
  • The Good Scents Company. 3-pentyl pyridine, 1802-20-6.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025).
  • PubChem - NIH. This compound | C10H15N | CID 238307.
  • PubChem - NIH. 2-Pentylpyridine | C10H15N | CID 16800.
  • Sigma-Aldrich. 2-Pentylpyridine = 97 , FG 2294-76-0.
  • gsrs. This compound.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ChemicalBook. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum.
  • OSHA. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3).
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • PubChemLite. This compound (C10H15N).
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Status: Online Topic: Troubleshooting Pyridine Synthesis Ticket ID: PYR-SYN-2024

Welcome to the technical support hub. If you are reading this, you are likely facing the classic "Pyridine Paradox": a structure that is theoretically simple but experimentally temperamental. Whether it is the refusal of 1,4-dihydropyridines to aromatize, the catalyst death spiral in cross-couplings, or the nightmare of purifying a basic streak on a silica column, we have seen it before.[1]

This guide is not a textbook. It is a troubleshooting manual designed to unblock your workflow using mechanistic logic and field-proven protocols.

Ticket #01: The Hantzsch Stall (Incomplete Aromatization)

User Complaint: "I followed the standard Hantzsch protocol, but my NMR shows a mess of aliphatic signals. I have the 1,4-dihydropyridine (1,4-DHP), but it won't convert to the pyridine."

The Mechanistic Bottleneck: The Hantzsch synthesis produces a 1,4-DHP intermediate. This molecule is stable; it does not spontaneously aromatize because doing so requires the loss of a hydride equivalent and a proton (oxidation). If you rely on air oxidation, you will wait weeks.[1] You must force the aromatization.

Visualizing the Pathway:

Hantzsch_Pathway cluster_0 Precursors Aldehyde Aldehyde DHP 1,4-Dihydropyridine (Stable Intermediate) Aldehyde->DHP Cyclocondensation Beta_Ketoester Beta_Ketoester Beta_Ketoester->DHP Ammonia Ammonia Ammonia->DHP Pyridine Target Pyridine (Aromatic) DHP->Pyridine CRITICAL STEP: Oxidative Aromatization

Caption: The Hantzsch pathway requires an explicit oxidation step to bridge the gap between the DHP intermediate and the aromatic product.

The Solution: Select the Right Oxidant Do not use nitric acid unless your molecule is a rock; it nitrates electron-rich rings. Use these controlled alternatives:

OxidantProtocol SummaryBest For...
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) 1.1 eq DDQ in DCM/Toluene at RT for 1-2h.[1]Sensitive substrates; small scale.
MnO₂ (Activated) 5-10 eq in refluxing DCM or CH₃CN. Filter through Celite.Acid-sensitive groups; robust scale-up.
Aerobic/Catalytic O₂ balloon, 10 mol% NaNO₂, catalytic acetic acid.[1]Green chemistry; cost-efficiency.
Elemental Sulfur Heat neat or in high-BP solvent at >150°C.Very stable substrates; industrial scale.

Self-Validation Check:

  • TLC: The DHP is usually less polar (higher Rf) and often fluorescent blue under UV (365 nm). The Pyridine is more polar (lower Rf) and UV active (254 nm) but rarely fluorescent.

  • NMR: Look for the disappearance of the C4-H signal (approx. 4.5-5.0 ppm) and the appearance of the aromatic region.

Ticket #02: The Regio-Scramble (Bohlmann-Rahtz Issues)

User Complaint: "I'm trying to make a 2,3,6-trisubstituted pyridine, but I'm getting a mixture of isomers or low yields."

The Mechanistic Insight: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an alkynone. The regioselectivity is dictated by the initial Michael addition . If you lose control here (e.g., via thermal scrambling or competitive 1,2-addition), you lose the product.[1]

Troubleshooting Protocol:

  • Temperature Control: Perform the Michael addition (Step 1) at room temperature or even 0°C. Do not heat until the intermediate aminodiene is formed.

  • Acid Catalysis: The cyclodehydration (Step 2) is the hard part. If heating in EtOH isn't working, add 10-20 mol% Yb(OTf)₃ or Amberlyst-15 .[1] This lowers the energy barrier for ring closure without destroying the Michael adduct.

Reference:

  • Bagley et al.[2] demonstrated that acid catalysis significantly improves yields and allows lower temperatures, preserving regioselectivity [1].[1]

Ticket #03: The Silent Catalyst (Suzuki Coupling Failure)

User Complaint: "I'm trying to Suzuki couple a 2-chloropyridine. The starting material is consumed, but I see no product, just dehalogenation or homocoupling."

The Mechanistic Cause: Pyridine nitrogens are excellent ligands. In a standard Suzuki reaction, the pyridine substrate (or product) coordinates to the Palladium center, displacing the phosphine ligands. This creates a "dead" catalyst species that cannot participate in the catalytic cycle.

The Fix: Bulky Ligands or N-Masking

  • Switch Ligands: Use bulky, electron-rich phosphines that sterically prevent the pyridine N from binding to the Pd.

    • Recommendation:XPhos , SPhos , or RuPhos .[1] These Buchwald ligands create a "protective shell" around the Pd.

  • The "N-Oxide" Trick: If the coupling fails repeatedly, oxidize the pyridine nitrogen to the Pyridine-N-oxide (using mCPBA) before the coupling.

    • Why? The N-oxide oxygen is less coordinating to Pd than the lone pair.

    • Post-Reaction: Reduce the N-oxide back to the pyridine using PCl₃ or Zn/AcOH.

Ticket #04: The Invisible Product (Purification Nightmares)

User Complaint: "My product streaks on the silica column from Rf 0.8 to 0.1. I can't isolate it."

The Mechanistic Cause: Silica gel is acidic (pKa ~5-7). Pyridines are basic.[3][4] They form hydrogen bonds or salt bridges with the silanol (Si-OH) groups, causing "tailing" or irreversible adsorption.[1]

Decision Tree: How to Purify

Purification_Logic cluster_methods Protocols Start Crude Pyridine Mixture AcidSensitive Is the molecule acid-sensitive? Start->AcidSensitive AcidBase Acid-Base Extraction (The 'Magic' Wash) AcidSensitive->AcidBase No ModChrom Modified Chromatography AcidSensitive->ModChrom Yes Yes_Acid Yes No_Acid No AB_Method 1. Dissolve in EtOAc 2. Wash with 1M HCl (Prod goes to Aq) 3. Discard Org layer 4. Basify Aq layer (NaOH) 5. Extract back to EtOAc AcidBase->AB_Method Chrom_Method Add 1-5% Triethylamine (TEA) to your eluent system. (Pre-wash column with TEA) ModChrom->Chrom_Method

Caption: Select the purification strategy based on the chemical stability of your functional groups.

The "Copper Wash" (Insider Trick): If your product is acid-sensitive but you need to remove non-basic impurities:

  • Wash the organic layer with aqueous Copper(II) Sulfate .[5]

  • Pyridine coordinates to Cu(II) (turning the aqueous layer deep blue) and moves to the water phase.

  • Impurities stay in the organic phase.

  • Wash the blue aqueous phase with EDTA/NH₄OH to release the pyridine and extract back into organics.

FAQ: Quick Hits

Q: Why is my pyridine turning black? A: Pyridines are electron-rich and prone to oxidation/polymerization upon standing, especially 2- and 4-alkyl pyridines. Store them under Argon in the dark. If it's black, filter through a short plug of basic alumina before use.

Q: Can I use microwave irradiation for Hantzsch synthesis? A: Yes, and you should.[1] Microwave irradiation often accelerates the initial condensation step from hours to minutes. However, it rarely solves the aromatization issue—you still need an oxidant [2].[1]

References
  • Bagley, M. C., et al. "Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 2002.[1][6]

  • Vanden Eynde, J. J., et al. "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation."[1] Molecules, 2003.[1][7]

  • Li, J. J. "Hantzsch Dihydropyridine Synthesis."[1] Name Reactions, Springer, Cham.[1]

  • BenchChem Technical Support. "Troubleshooting common issues in pyridine synthesis."

Sources

Technical Support Center: Minimizing Byproduct Formation in 3-Pentylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Pentylpyridine synthesis. This compound is a valuable building block in pharmaceutical and materials science research. However, its synthesis is often plagued by the formation of undesirable byproducts, which can complicate purification, reduce yields, and impact the success of subsequent research and development stages.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into the causal mechanisms behind byproduct formation and offers robust troubleshooting strategies to ensure the desired outcome of your reactions. We will explore the most common synthetic routes and address the specific challenges you may encounter, ensuring your experimental choices are both effective and scientifically sound.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of 2- and 4-pentylpyridine isomers in my final product. What is the primary cause?

A: The formation of 2- and 4-pentylpyridine isomers is a common issue, particularly in reactions involving direct alkylation or certain cross-coupling conditions. The pyridine ring is an electron-deficient heterocycle, making the C2 and C4 positions susceptible to nucleophilic attack.[1] If your reaction conditions generate a pentyl nucleophile (like an alkyllithium or Grignard reagent), competitive addition at these positions can occur alongside the desired C3 substitution, especially if the mechanism is not purely a substitution at a pre-functionalized C3 position.

Q2: My reaction yield is low, and I've isolated significant amounts of pentane and/or decane. Why is this happening?

A: This points to two classic side reactions of organometallic reagents (e.g., pentylmagnesium bromide or pentylzinc chloride).

  • Pentane is typically the result of protonolysis , where the organometallic reagent is quenched by a proton source. This can be trace water in your solvent or glassware, or acidic protons on other reagents.

  • Decane is the result of homo-coupling (also known as Wurtz-type coupling), where two pentyl groups from your organometallic reagent couple together. This is often promoted by certain catalysts or reaction conditions, especially at elevated temperatures.

Q3: Why can't I use a standard Friedel-Crafts reaction to alkylate pyridine at the 3-position?

A: This is a fundamental reactivity issue. Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile. However, the nitrogen atom in the pyridine ring is a Lewis base. The catalyst will preferentially coordinate with the nitrogen's lone pair, forming a highly deactivated pyridinium salt.[2] This deactivation makes the ring extremely resistant to electrophilic aromatic substitution.

Section 2: Troubleshooting Guides by Reaction Type

Cross-Coupling Reactions (Negishi & Suzuki)

Cross-coupling reactions are powerful methods for forming the C-C bond between the pyridine C3 position and the pentyl group. The most common approach involves coupling a 3-halopyridine with an organometallic pentyl reagent.

Troubleshooting Scenario 1: Negishi Coupling

Q: I'm attempting a Negishi coupling between 3-bromopyridine and pentylzinc chloride, but I'm getting low yield of this compound and significant formation of pyridine upon workup. What's going wrong?

This is a classic troubleshooting scenario in cross-coupling with pyridine substrates. The formation of pyridine indicates that the 3-bromopyridine is being consumed through a non-productive pathway.

Causality & Mechanism: The likely culprit is a metal-halogen exchange between the organozinc reagent and the 3-bromopyridine. This forms a pyridylzinc halide, which is then quenched to pyridine during aqueous workup.[3] Furthermore, inefficient transmetalation or slow reductive elimination in the catalytic cycle can allow for side reactions to dominate. The choice of catalyst and ligands is critical to ensure the desired cross-coupling pathway is favored.[4][5]

Troubleshooting Workflow & Protocol:

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification Problem Low Yield of this compound High Pyridine Byproduct Catalyst Change Catalyst/Ligand (e.g., to Pd(dppf)Cl₂) Problem->Catalyst Primary Action Temp Lower Reaction Temperature (e.g., 0°C to RT) Catalyst->Temp If still problematic Analysis Analyze Reaction Mixture (GC-MS, LC-MS) Catalyst->Analysis Addition Slow Addition of Pentylzinc Reagent Temp->Addition Fine-tuning Temp->Analysis Addition->Analysis Result Result Analysis->Result Improved Yield

Optimized Protocol: Minimizing Pyridine Byproduct

  • Reagent Preparation:

    • Prepare the pentylzinc chloride reagent by adding 1.05 equivalents of pentylmagnesium bromide to a solution of 1.1 equivalents of anhydrous zinc chloride in dry THF at 0°C. Stir for 30 minutes before use.

  • Reaction Setup:

    • To a dry, argon-purged flask, add 3-bromopyridine (1.0 eq) and a palladium catalyst known for good performance with heteroaromatics, such as Pd(dppf)Cl₂ (3 mol%).[6]

    • Add dry THF as the solvent.

  • Controlled Addition:

    • Cool the reaction mixture to room temperature.

    • Add the freshly prepared pentylzinc chloride solution dropwise over 30-60 minutes using a syringe pump. Rationale: Slow addition maintains a low concentration of the organozinc reagent, disfavoring the metal-halogen exchange side reaction.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Avoid excessive heating, which can promote side reactions.

  • Workup:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography.

Troubleshooting Scenario 2: Suzuki Coupling

Q: My Suzuki coupling of 3-pyridylboronic acid with 1-bromopentane is inefficient. I'm also seeing byproducts that are difficult to separate. What should I consider?

Suzuki couplings with pyridine boronic acids can be challenging due to the nature of the boronic acid itself and potential side reactions involving the catalyst system.

Causality & Mechanism:

  • Boric Acid Formation: Boronic acids can undergo dehydration to form boroxines or react with the base in the reaction medium. The gradual formation of boric acid can disrupt the acid-base equilibrium and affect selectivity.[7]

  • Ligand-Derived Impurities: Phosphorus-containing ligands, like triphenylphosphine, can sometimes participate in the reaction, leading to the formation of phenylated byproducts where a phenyl group from the ligand is transferred instead of the desired pentyl group.[6]

  • Homo-coupling: The pentylboronic acid can couple with itself to form decane, especially with highly active catalysts or at high temperatures.

Data-Driven Optimization of Suzuki Coupling Conditions:

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂dppf is a bidentate ligand that often suppresses side reactions and improves stability.[6]
Base K₂CO₃Cs₂CO₃Cesium carbonate is often more effective in Suzuki couplings, promoting the catalytic cycle.[8]
Solvent Toluene/H₂ODioxane/H₂O (4:1)Dioxane can improve the solubility of reagents and lead to cleaner reactions.
Temperature 100 °C (Reflux)80 °CLowering the temperature can significantly reduce the rate of homo-coupling and other side reactions.
Grignard Reactions

Using a pentyl Grignard reagent (pentylmagnesium bromide) to react with 3-halopyridines is a direct approach but is often accompanied by significant byproduct formation.

Q: When I react pentylmagnesium bromide with 3-bromopyridine, I get a complex mixture including my desired this compound, but also 2-pentylpyridine and significant amounts of unreacted starting material. How can I improve selectivity?

Causality & Mechanism: The reaction of a Grignard reagent with a halopyridine can proceed through multiple pathways. Besides the desired cross-coupling, direct nucleophilic addition to the pyridine ring at the C2 or C4 position can occur, followed by elimination or rearomatization. Furthermore, a competing single-electron transfer (SET) mechanism can lead to radical intermediates, which can also result in poor regioselectivity.[3][9]

G cluster_paths Reaction Pathways cluster_products Products Start 3-Bromopyridine + PentylMgBr Desired Desired Pathway: Cross-Coupling Start->Desired Side1 Side Reaction 1: Nucleophilic Addition at C2/C4 Start->Side1 Side2 Side Reaction 2: Metal-Halogen Exchange Start->Side2 Product_Desired This compound Desired->Product_Desired Product_Side1 2-Pentylpyridine & 4-Pentylpyridine Side1->Product_Side1 Product_Side2 Pyridine (after workup) Side2->Product_Side2

Protocol for Improved Selectivity via Catalyst Addition:

The key to favoring the cross-coupling pathway is to use a transition metal catalyst that facilitates this process at a much faster rate than the competing side reactions.

  • Reaction Setup:

    • To a dry, argon-purged flask, add 3-bromopyridine (1.0 eq) and a catalyst such as iron(III) acetylacetonate (Fe(acac)₃, 5 mol%) or a nickel-based catalyst like Ni(dppe)Cl₂.[10]

    • Add dry THF or Et₂O as the solvent.

  • Grignard Reagent Addition:

    • Cool the reaction mixture to 0°C.

    • Slowly add the pentylmagnesium bromide solution (1.1 eq) dropwise. Rationale: The catalyst will preferentially engage in a cross-coupling cycle. Low temperatures and slow addition prevent a buildup of the highly reactive Grignard reagent, minimizing direct nucleophilic addition.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by GC-MS).

  • Workup:

    • Carefully quench the reaction by pouring it over an ice-cold saturated solution of NH₄Cl. Extract with ether, dry the organic layers, and purify via column chromatography.

Section 3: General Purification Strategies

Even with optimized reactions, small amounts of byproducts may persist.

Q: How can I effectively remove unreacted polar starting materials (like 3-aminopyridine or 3-pyridylboronic acid) from my nonpolar this compound product?

A: An acid wash is a highly effective method for this specific separation.

Protocol: Acid-Base Extraction

  • Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).

  • The basic nitrogen on the pyridine-containing compounds (product and starting materials) will be protonated, forming water-soluble pyridinium salts.

  • The non-basic, nonpolar byproducts (like decane) will remain in the organic layer. Discard the organic layer if these are the impurities you wish to remove.

  • Carefully basify the aqueous layer with a base like 1M NaOH until it is basic to litmus paper. This will deprotonate the pyridinium salts, regenerating the free-base pyridines.

  • Extract the aqueous layer again with fresh organic solvent. This new organic layer will now contain your purified this compound, free from non-basic impurities.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 8, 2026, from [Link]

  • Akhtar, T., et al. (2020). Recent developments in the chemistry of Negishi coupling: a review. ResearchGate. Retrieved February 8, 2026, from [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

  • Lautens, M., & Fagnou, K. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 8, 2026, from [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved February 8, 2026, from [Link]

  • Li, W., & Nelson, T. D. (2001). 3-Pyridylboronic acid. Organic Syntheses, 78, 93. [Link]

  • Wang, Z., et al. (1993). Studies on the reaction of 3-cyanopyridine with grignard reagents. Chemical Journal of Chinese Universities. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved February 8, 2026, from [Link]

  • Miller, W. K., et al. (2003). 3-substituted pyridine compounds and related synthesis. Google Patents.
  • MDPI. (2023). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Optimized conditions for Negishi cross‐coupling at position 3 using.... Retrieved February 8, 2026, from [Link]

  • ChemInform. (2010). Grignard Reactions Involving Halogenated Pyrimidines. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • PubMed. (2000). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved February 8, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved February 8, 2026, from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved February 8, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Chemical Communications. Retrieved February 8, 2026, from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... PMC. Retrieved February 8, 2026, from [Link]

  • RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Retrieved February 8, 2026, from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Retrieved February 8, 2026, from [Link]

  • MDPI. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pentylpyridine. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Organic Letters. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: GC-MS of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-GCMS-001

Introduction: Beyond the Molecular Ion

Welcome to the Pyridine Analysis Support Module. If you are analyzing pyridine derivatives, you are likely encountering two distinct classes of problems: chromatographic poor performance (tailing, adsorption) and spectral ambiguity (isomer differentiation).

Pyridine (


) is an electron-deficient aromatic ring with a basic nitrogen lone pair. This duality dictates both its mass spectral fingerprint and its behavior in your injection port. This guide moves beyond standard textbook definitions to provide a causality-based troubleshooting workflow.
Module 1: Diagnostic Fundamentals (The Fragmentation Logic)

Before troubleshooting, you must validate that your fragmentation patterns align with theoretical expectations. Pyridines follow a rigid set of dissociation rules driven by the stability of the aromatic ring and the high ionization potential of the nitrogen.

The "Rule of 27" and "Rule of

"
Featurem/z TransitionMechanismDiagnostic Value
HCN Elimination

Ring cleavageHigh. Confirms the presence of the pyridine ring itself. Almost universal for simple pyridines.

-Cleavage

Side-chain lossHigh. Dominant in alkylpyridines. Forms the stable azatropylium ion.
McLafferty

RearrangementCritical. Distinguishes 2-substituted isomers from 3- or 4-isomers.
Visualizing the Fragmentation Pathway

The following diagram illustrates the decision tree for a generic alkyl-pyridine fragmentation.

PyridineFragmentation M_Ion Molecular Ion (M+) (Radical Cation) HCN_Loss [M-HCN]+ (Ring Contraction) M_Ion->HCN_Loss Unsubstituted / Short Chain Beta_Cleave Beta-Cleavage (Azatropylium Ion) M_Ion->Beta_Cleave Alkyl Chain Present McLafferty McLafferty Rearrangement (Gamma-H Transfer) M_Ion->McLafferty Only if 2-Alkyl (>= C3) Beta_Cleave->HCN_Loss Secondary Decay

Figure 1: Decision logic for pyridine fragmentation. Note that McLafferty rearrangements are structurally specific to 2-substituted isomers.

Module 2: Troubleshooting Peak Anomalies

User Issue: "My pyridine peaks are tailing significantly, and sensitivity is dropping for trace analytes."

Root Cause Analysis: Pyridine is a Lewis base. The lone pair on the nitrogen atom interacts strongly with Lewis acid sites (active silanols, Si-OH) in your liner, glass wool, or column stationary phase. This reversible adsorption causes peak tailing.

The Deactivation Protocol

Do not rely on "standard" consumables. You must create an inert flow path.

  • Liner Selection:

    • Avoid: Standard untreated glass wool.

    • Use:Base-Deactivated Liners (often chemically treated with KOH or specialized silanization) or Ultra-Inert liners with no wool if the sample is clean.

  • Column Selection:

    • Standard non-polar columns (5% phenyl) often show tailing.

    • Recommendation: Use "Amine-specific" columns (e.g., Rtx-5Amine, CP-Volamine) which have basic functional groups incorporated into the stationary phase to shield silanols.

  • Inlet Priming (The "Old School" Trick):

    • Inject a high-concentration sample of pure pyridine or a silazane reagent (like HMDS) prior to your sequence to "occupy" active sites temporarily.

Module 3: Structural Elucidation (Isomer Differentiation)

User Issue: "I cannot distinguish between 2-propylpyridine and 4-propylpyridine. Their molecular ions are identical."

Technical Insight: While the molecular weights are identical, the geometry of the molecule relative to the nitrogen atom dictates the fragmentation.

The McLafferty Differentiator

The McLafferty rearrangement requires a


-hydrogen to be spatially accessible to the radical cation site (the Nitrogen).
  • 2-Alkylpyridines: The alkyl chain is adjacent to the Nitrogen. The

    
    -hydrogen can easily transfer to the Nitrogen via a 6-membered transition state.
    
    • Result: Strong peak at m/z 93 (for 2-propylpyridine, representing the methyl-pyridine enamine fragment).

  • 3- and 4-Alkylpyridines: The alkyl chain is too far from the Nitrogen. The steric geometry prevents the formation of the required 6-membered ring for hydrogen transfer.

    • Result: The McLafferty peak is absent or negligible . The spectrum is dominated by simple

      
      -cleavage (loss of ethyl group).
      
Differentiation Workflow

IsomerID Start Unknown Isomer (M+ observed) Check_93 Check for McLafferty Ion (e.g., m/z 93, 107) Start->Check_93 Result_2 Isomer is 2-Substituted Check_93->Result_2 Strong Signal Check_Beta Check Beta-Cleavage Ratio Check_93->Check_Beta Weak/Absent Result_34 Isomer is 3- or 4-Substituted Check_Beta->Result_34 Dominant Beta-Cleavage

Figure 2: Workflow for distinguishing positional isomers of alkyl-pyridines using mass spectral data.

Module 4: Standard Operating Procedure (SOP)

Objective: Minimize tailing and maximize spectral reproducibility.

1. Sample Preparation:

  • Solvent: Use Dichloromethane (DCM) or MTBE. Avoid alcohols if derivatization is not intended, as they can obscure early eluters.

  • pH Adjustment: Ensure the sample is basic (pH > 9) during extraction to keep pyridine in its neutral, organic-soluble form (

    
    ) rather than the pyridinium salt (
    
    
    
    ), which does not fly in GC.

2. Instrument Parameters:

ParameterSettingRationale
Inlet Temp

Sufficient to volatilize, but avoid

to prevent thermal degradation of N-oxides.
Split Ratio 20:1 or higherHigh flow sweeps the liner quickly, reducing residence time on active sites (reduces tailing).
Column Rtx-5Amine (30m x 0.25mm x 1.0µm)Basic deactivated phase prevents peak tailing. Thicker film (1.0µm) improves loadability for polar bases.
Ion Source

Standard EI source temperature.
Scan Range 40 - 350 amuEnsure low mass (m/z 40-50) is captured to see the HCN loss.
References
  • NIST Mass Spectrometry Data Center. Pyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Shimadzu Application News. Analysis of Pyridine and its Derivatives. [Link]

  • Restek Corporation. Strategies for Analyzing Amines and Pyridines by GC. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty Rearrangement mechanisms).
  • Agilent Technologies. Troubleshooting GC Peak Shape Issues. [Link]

stability issues with 3-Pentylpyridine and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Pentylpyridine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. By understanding the chemical properties of this compound, you can mitigate potential stability issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound belonging to the pyridine family, characterized by a pentyl group substituted at the third position of the pyridine ring.[1] Pyridines are six-membered aromatic heterocyclic compounds containing one nitrogen atom.[1] The presence of the alkyl chain increases its hydrophobicity compared to pyridine.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.24 g/mol [4]
Boiling Point 221-223 °C at 760 mmHg[3][5]
Flash Point 96.1 °C (205 °F)[5][6]
Density ~0.904-0.911 g/cm³ at 25 °C[5][6]
Appearance Colorless to pale yellow or green liquid[4]
Solubility Limited solubility in water, soluble in alcohol[2][5]

Q2: What are the primary stability concerns for this compound?

While specific stability data for this compound is limited, based on the known chemistry of pyridine and its alkyl derivatives, the primary stability concerns are:

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of this compound N-oxide.[7] This is a common degradation pathway for pyridines, especially when exposed to air, oxidizing agents, or certain metabolic processes.

  • Hygroscopicity: Pyridine and some of its derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere. While the long alkyl chain in this compound reduces its affinity for water compared to pyridine, moisture absorption can still be a concern under humid conditions and may facilitate other degradation pathways.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, particularly UV radiation, which can lead to decomposition.[8][9]

  • Reaction with Strong Acids and Oxidizers: As a basic compound, this compound will react exothermically with strong acids.[10] It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[10]

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, the following storage conditions are recommended, based on general guidelines for alkylpyridines:

  • Temperature: Store in a cool, dry place.[4][11] Refrigeration (2-8 °C) is advisable for long-term storage to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][10][11]

  • Light: Protect from light by using an amber or opaque container.

  • Ventilation: Store in a well-ventilated area.[4][11]

  • Incompatibilities: Store away from strong acids, oxidizing agents, and sources of ignition.[10]

Troubleshooting Guide

Issue: I observe a change in the color of my this compound sample over time (e.g., it turns yellow or brown).

  • Probable Cause: This is often an indication of degradation, likely due to oxidation or the presence of impurities. Exposure to air and light can accelerate this process.

  • Troubleshooting Steps:

    • Verify Purity: If possible, check the purity of the material using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis.

    • Improve Storage: Ensure the compound is stored under an inert atmosphere and protected from light. If it is a frequently used reagent, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

Issue: My experimental results are inconsistent when using an older bottle of this compound.

  • Probable Cause: The compound may have degraded, leading to a lower concentration of the active material and the presence of impurities that could interfere with your reaction.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the older material by GC or HPLC to check for the presence of degradation products. The most likely major degradation product would be this compound N-oxide.

    • Use a Fresh Sample: Whenever possible, use a fresh, unopened bottle of the reagent for critical experiments to ensure consistency.

    • Purification: If a fresh sample is not available, consider purifying the older material by distillation, taking appropriate safety precautions.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage of this compound

This protocol is designed to preserve the integrity of this compound for routine laboratory use.

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Inert Atmosphere: If available, use a glovebox or a Schlenk line to handle the compound under an inert atmosphere (argon or nitrogen). If not, work quickly to minimize exposure to air.

  • Aliquoting: Using a clean, dry syringe or pipette, transfer the desired amount of this compound from the main stock bottle into smaller, amber glass vials with screw caps.

  • Inerting (if no glovebox): Gently flush the headspace of each vial with a stream of inert gas before sealing.

  • Sealing: Tightly seal the vials. For added protection, you can wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).

  • Storage: Store the aliquoted vials in a cool, dark place, preferably in a refrigerator.

Visualizations

Stability_Factors cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Cool & Dry Cool & Dry Hygroscopicity Hygroscopicity Cool & Dry->Hygroscopicity Inert Atmosphere Inert Atmosphere Oxidation (N-oxide) Oxidation (N-oxide) Inert Atmosphere->Oxidation (N-oxide) Light Protection Light Protection Photodegradation Photodegradation Light Protection->Photodegradation Tightly Sealed Tightly Sealed Tightly Sealed->Oxidation (N-oxide) Tightly Sealed->Hygroscopicity Degraded Product Degraded Product Oxidation (N-oxide)->Degraded Product Hygroscopicity->Degraded Product Photodegradation->Degraded Product Incompatible Reagents Incompatible Reagents Incompatible Reagents->Degraded Product This compound This compound This compound->Cool & Dry prevents This compound->Inert Atmosphere prevents This compound->Light Protection prevents This compound->Tightly Sealed prevents

Figure 1: Key factors influencing the stability of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Change in Sample check_purity Check Purity (e.g., GC, HPLC) start->check_purity compare_coa Compare with Certificate of Analysis check_purity->compare_coa degraded Degradation Confirmed compare_coa->degraded not_degraded Purity is High compare_coa->not_degraded use_fresh Use a Fresh Sample degraded->use_fresh Yes purify Consider Purification (e.g., Distillation) degraded->purify If fresh is unavailable review_protocol Review Experimental Protocol for Other Variables not_degraded->review_protocol No end_fresh Proceed with Fresh Sample use_fresh->end_fresh end_purify Proceed with Purified Sample purify->end_purify end_review Identify and Correct Other Experimental Issues review_protocol->end_review

Figure 2: Troubleshooting workflow for suspected this compound degradation.

References

  • The Good Scents Company. (n.d.). 3-pentyl pyridine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB013462). Retrieved from [Link]

  • Penta Manufacturing Company. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Pentyl)pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Alkyl Pyridines. Retrieved from [Link]

  • ChemSrc. (2025, August 25). Pyridine, 3-pentyl. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines.
  • Al-Mourabit, A., et al. (2011). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 9(4), 576–586. [Link]

  • Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4237-4252. [Link]

  • Lin, L. E., & Fetzner, S. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and environmental microbiology, 67(8), 3840–3843. [Link]

  • Li, Y., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(1), 213–218. [Link]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]

Sources

preventing degradation of 3-Pentylpyridine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Pentylpyridine?

A1: The primary methods for synthesizing this compound involve the coupling of a pyridine ring with a five-carbon chain. The most prevalent and scalable routes include:

  • Cross-Coupling Reactions: Suzuki and Negishi couplings are widely employed.[1][2][3][4][5] These methods offer good yields and functional group tolerance but can be susceptible to catalyst deactivation by the pyridine nitrogen.[3][4]

  • Alkylation of Pyridine: This can be achieved through radical alkylation or by using organometallic reagents like Grignard reagents (pentylmagnesium bromide).[6][7] While direct, these methods can sometimes lead to issues with regioselectivity and over-alkylation.

Q2: My this compound synthesis is giving low yields. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst poisoning and reduced activity.[3][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in cross-coupling reactions, the temperature needs to be high enough to drive the reaction but not so high as to cause thermal degradation.

  • Poor Quality Reagents: The purity of starting materials, especially the organometallic reagents and the pyridine precursor, is paramount. Impurities can interfere with the reaction and generate side products.

  • Moisture and Air Sensitivity: Many of the reagents used, particularly organometallics, are sensitive to air and moisture. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) with dry solvents.

Q3: I am observing significant byproduct formation. What are the common impurities in this compound synthesis?

A3: The nature of byproducts is highly dependent on the synthetic route. Some common impurities include:

  • Homocoupling Products: In cross-coupling reactions, the coupling of two pyridine molecules or two pentyl groups can occur.

  • Over-alkylation or Isomers: In direct alkylation methods, the addition of more than one pentyl group or the formation of isomers (e.g., 2-pentylpyridine or 4-pentylpyridine) can be a problem.

  • Solvent-Related Impurities: Solvents can sometimes participate in side reactions, especially at elevated temperatures.

  • Starting Material Residues: Incomplete reactions will result in the presence of unreacted starting materials in the final product.

Q4: How can I best purify my crude this compound?

A4: Purification of this compound typically involves:

  • Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove many inorganic impurities.

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating this compound from byproducts. The choice of eluent is crucial for good separation.

  • Distillation: If the boiling points of the impurities are sufficiently different from that of this compound, distillation under reduced pressure can be an effective purification technique.

II. Troubleshooting Guide: Preventing Degradation of this compound

This section provides a detailed, problem-oriented approach to common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation in Cross-Coupling Reactions

Symptoms: TLC or GC-MS analysis shows mainly unreacted starting materials with little to no desired product.

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Catalyst Deactivation The nitrogen atom of the pyridine ring can act as a ligand, binding to the palladium catalyst and inhibiting its catalytic activity.[3][4]- Use a higher catalyst loading: This can compensate for some deactivation. - Choose a more robust ligand: Ligands with bulky substituents can shield the metal center and reduce poisoning. - Add a copper(I) co-catalyst: In some Suzuki couplings, Cu(I) salts can enhance the reaction rate.
Inactive Grignard or Boronic Acid/Ester Organometallic reagents are sensitive to moisture and air. Improper handling can lead to their decomposition.- Ensure anhydrous conditions: Use oven-dried glassware and dry solvents. - Titrate the Grignard reagent: Determine the exact concentration of the Grignard reagent before use. - Use freshly prepared or high-quality boronic acid/ester: Older reagents may have degraded.
Incorrect Reaction Temperature Transmetalation and reductive elimination steps in the catalytic cycle have specific activation energy requirements.- Optimize the temperature: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature might be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

  • To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromopyridine (1.0 eq), pentylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add a degassed solvent (e.g., toluene or 1,4-dioxane) and a degassed aqueous solution of a base (e.g., 2M potassium carbonate).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Isomers and Over-Alkylation Products in Direct Alkylation

Symptoms: GC-MS or NMR analysis of the crude product shows the presence of 2-pentylpyridine, 4-pentylpyridine, and/or dipentylpyridines.

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Lack of Regioselectivity In radical alkylations, the pentyl radical can add to the 2-, 4-, or 6-positions of the pyridine ring. In reactions with organometallics, the reaction conditions can influence the site of addition.- Use a directing group: A temporary directing group can be installed on the pyridine ring to favor alkylation at the 3-position. - Optimize the reaction solvent and temperature: These parameters can influence the regioselectivity of the reaction.
Excess Alkylating Agent Using a large excess of the pentylating agent can lead to the formation of dipentylpyridines.- Use a controlled stoichiometry: Carefully control the molar ratio of the alkylating agent to the pyridine starting material. A 1:1 or slightly higher ratio is often optimal.

Experimental Protocol: Alkylation using a Grignard Reagent

  • To a solution of 3-bromopyridine (1.0 eq) in dry THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.05 eq).

  • Stir the mixture at -78 °C for 30 minutes to form 3-lithiopyridine.

  • Slowly add a solution of 1-bromopentane (1.1 eq) in dry THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Problem 3: Product Degradation During Workup and Purification

Symptoms: The purified product is colored (yellow to brown) or shows signs of decomposition upon standing.

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Oxidation The pyridine ring, especially when activated by an alkyl group, can be susceptible to oxidation, leading to the formation of N-oxides and other colored byproducts.- Workup under an inert atmosphere: Minimize exposure to air during extraction and purification. - Use degassed solvents: Solvents can contain dissolved oxygen. - Store the final product under an inert atmosphere: Store this compound in a sealed vial under argon or nitrogen.
Acid-Mediated Degradation Traces of acid from the reaction or workup can catalyze polymerization or other degradation pathways.- Neutralize the reaction mixture thoroughly: Ensure that any acidic components are neutralized before concentration. - Use a neutral or slightly basic alumina for chromatography: If silica gel (which is slightly acidic) causes degradation, switch to a different stationary phase.
Thermal Decomposition Prolonged heating during distillation or solvent evaporation can lead to degradation.- Use a rotary evaporator at a moderate temperature: Avoid excessive heat during solvent removal. - Perform distillation under reduced pressure: This will lower the boiling point of the product and reduce the risk of thermal decomposition.

III. Visualization of Degradation Pathways

To better understand the potential degradation of this compound, the following diagrams illustrate key degradation pathways.

degradation_pathways This compound This compound This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide Oxidation (Air, Peroxides) Polymerization/Tars Polymerization/Tars This compound->Polymerization/Tars Acid/Heat Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Strong Oxidants/Harsh Conditions

Sources

Technical Support Center: Enhancing Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Pyridine's unique electronic properties make its selective functionalization a common challenge.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve your desired synthetic outcomes.

Section 1: Troubleshooting Poor Regioselectivity

Issue 1.1: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is giving a mixture of isomers, or no reaction at all.

Root Cause Analysis:

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.[1][2][4] Furthermore, the nitrogen's lone pair can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. When a reaction does occur, it preferentially happens at the C3 position.[4][5] Attack at C2 or C4 leads to an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom.[5]

Troubleshooting Steps:

  • Verify Reaction Conditions: Ensure stringent anhydrous and inert conditions, as trace moisture can quench strong electrophiles and Lewis acids.[1]

  • Increase Reaction Severity (with caution): More forcing conditions (higher temperatures, stronger Lewis acids) may be required than for benzene, but can lead to decomposition.[4]

  • Consider Pyridine N-oxide: Converting the pyridine to its N-oxide derivative is a common strategy to activate the ring towards EAS. The N-oxide is an activating group that directs electrophilic attack to the C2 and C4 positions.[1][6] The N-oxide can be subsequently removed.

  • Evaluate Your Electrophile: Highly reactive electrophiles are necessary. Friedel-Crafts alkylations and acylations are often unsuccessful as the catalyst complexes with the nitrogen atom.[4]

Issue 1.2: I am observing a lack of selectivity in my nucleophilic aromatic substitution (SNA) on a substituted pyridine.

Root Cause Analysis:

Nucleophilic aromatic substitution (SNAr) on pyridines is favored at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[7] The regioselectivity is highly dependent on the position of leaving groups and the electronic and steric nature of other substituents on the ring.

Troubleshooting Steps:

  • Analyze Substituent Effects:

    • Leaving Group Position: A good leaving group (e.g., halide) must be present at the C2 or C4 position for the reaction to proceed efficiently.

    • Activating Groups: Electron-withdrawing groups (EWGs) on the ring will further stabilize the anionic intermediate and accelerate the reaction.

    • Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the nucleophile, directing it to a less hindered position.[8] For example, a bulky group at C3 can favor substitution at C6 over C2 in 2,6-dihalopyridines.[8]

  • Solvent Choice is Critical: The solvent can significantly influence regioselectivity. A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed that the regioselectivity could be switched by changing the solvent.[8] Solvents that are poor hydrogen-bond acceptors (e.g., DCM) favored C2 substitution, while strong hydrogen-bond acceptors (e.g., DMSO) favored C6 substitution.[8]

  • Temperature Control: In some cases, kinetic vs. thermodynamic control can be exploited by adjusting the reaction temperature. A lower temperature may favor the kinetically preferred product, while a higher temperature may allow for equilibration to the thermodynamically more stable product.

Section 2: Frequently Asked Questions (FAQs) in C-H Functionalization

Q1: Why is my transition-metal-catalyzed C-H functionalization of pyridine not working or giving poor regioselectivity?

A1: This is a multifaceted issue. The primary challenges in pyridine C-H functionalization are its inherent low reactivity and the strong coordinating ability of the nitrogen lone pair, which can bind to and inhibit the metal catalyst.[1][3][6] Regioselectivity is a significant hurdle, often yielding a mixture of isomers.[1][9]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System: This is the most critical factor. For pyridine substrates, bulky and electron-rich phosphine ligands are often used to promote the key steps of the catalytic cycle.[1] The choice of the metal precursor (e.g., Pd, Ru, Ir) dictates the mechanism and resulting regioselectivity.

  • Directing Groups (DGs): The use of a directing group is a powerful strategy to achieve high regioselectivity. The DG is installed on the pyridine ring and coordinates to the metal catalyst, bringing it into proximity of a specific C-H bond.[10] The nitrogen atom of the pyridine ring itself can act as a directing group, typically favoring C2 functionalization.[10]

  • Protecting Groups/N-oxides: As with EAS, converting the pyridine to a pyridine N-oxide can be beneficial.[1][6] This modification blocks the coordination of the nitrogen to the catalyst and alters the electronic properties of the ring, often directing functionalization to the C2 position.[2]

  • Reaction Conditions: Meticulously check and optimize temperature, solvent, and the choice and stoichiometry of the base.[1] Ensure all reagents and solvents are pure and anhydrous.[1]

Q2: How can I achieve C4-selective functionalization of a pyridine ring?

A2: C4-selective functionalization is challenging but achievable through several strategies:

  • Steric Control: If the C2 and C6 positions are blocked by bulky substituents, functionalization may be directed to the C4 position.

  • Radical Reactions (Minisci-type): While classical Minisci reactions often give mixtures of C2 and C4 products, modern photocatalytic methods have shown improved C4 selectivity.[11] The regioselectivity can be influenced by the substituents on the pyridine ring.[11][12]

  • Phosphonium Salt Strategy: A two-step sequence involving the conversion of the pyridine to a C4-heteroarylphosphonium salt, followed by nucleophilic displacement of the phosphonium group, has been shown to be highly regioselective for the C4 position.[13]

  • Electrochemical Methods: In some cases, the regioselectivity can be tuned by changing the electrolytic cell setup. For example, the electrochemical carboxylation of pyridines with CO2 can be directed to either C5 or C4 by using a divided or undivided cell, respectively.[14]

Q3: My photocatalytic Minisci-type reaction is giving a mixture of C2 and C4 isomers. How can I improve the regioselectivity?

A3: The regioselectivity of Minisci-type reactions is a known challenge. Here are some factors to consider for optimization:

  • Substituent Effects: The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups can influence the position of radical attack. For instance, meta-halogen substituents have been shown to lead to high C4 regioselectivity in certain photocatalytic systems.[11][12]

  • Steric Effects: A bulky substituent at the meta-position can switch the regioselectivity in favor of C6.[11][12]

  • Photocatalyst and Conditions: The choice of photocatalyst and reaction conditions (solvent, light source) can impact the selectivity. Screening different photocatalysts may be necessary.

  • Protecting Groups: Using a protecting group on the nitrogen can block the C2/C6 positions and direct the radical addition to C4.[11]

Section 3: Data Tables and Visual Guides

Table 1: General Regioselectivity Trends in Pyridine Functionalization
Reaction TypeUnsubstituted PyridineActivating Group (EDG) EffectDeactivating Group (EWG) Effect
Electrophilic Aromatic Substitution (EAS) C3Directs to ortho/para positions relative to the EDGDirects to meta positions relative to the EWG
Nucleophilic Aromatic Substitution (SNAr) C2, C4 (requires leaving group)Disfavors reactionFavors reaction, stabilizes intermediate
Transition-Metal Catalyzed C-H Activation Often C2 (N-directed)Can influence site selectivityCan influence site selectivity
Radical Functionalization (Minisci) C2, C4Can influence C2/C4 ratioCan influence C2/C4 ratio
Diagram 1: Decision Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas EAS snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr ch_func C-H Functionalization reaction_type->ch_func C-H Func. eas_q1 Is Pyridine Ring Activated? eas->eas_q1 snar_q1 Leaving Group at C2/C4? snar->snar_q1 ch_q1 Using a Directing Group (DG)? ch_func->ch_q1 eas_a1_no Consider N-Oxide Formation eas_q1->eas_a1_no No eas_a1_yes Check Substituent Directing Effects eas_q1->eas_a1_yes Yes eas_q2 Are Conditions Forcing Enough? eas_a1_yes->eas_q2 eas_a2_no Increase Temperature/ Use Stronger Lewis Acid eas_q2->eas_a2_no No eas_a2_yes Re-evaluate Electrophile Choice eas_q2->eas_a2_yes Yes snar_a1_no Substrate Synthesis Required snar_q1->snar_a1_no No snar_a1_yes Evaluate Steric/Electronic Effects of Substituents snar_q1->snar_a1_yes Yes snar_q2 Solvent Optimized? snar_a1_yes->snar_q2 snar_a2_no Screen Solvents (e.g., DCM vs. DMSO) snar_q2->snar_a2_no No ch_a1_no Inherent Selectivity (C2?) Consider Adding a DG ch_q1->ch_a1_no No ch_a1_yes DG is not Controlling Selectivity ch_q1->ch_a1_yes Yes ch_q2 Catalyst/Ligand System Optimized? ch_a1_yes->ch_q2 ch_a2_no Screen Catalysts and Ligands (e.g., bulky, e--rich) ch_a2_yes Check for Catalyst Poisoning

Caption: Troubleshooting workflow for poor regioselectivity.

Diagram 2: Mechanistic Basis for Regioselectivity in EAS and SNAr

G cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_snar Nucleophilic Aromatic Substitution (SNAr) eas_title Attack at C3 is Favored snar_title Attack at C2/C4 is Favored eas_c3 C3 Attack: No positive charge on N (More Stable Intermediate) eas_c2c4 C2/C4 Attack: Positive charge on N (Less Stable Intermediate) snar_c2c4 C2/C4 Attack: Negative charge on N (More Stable Intermediate) snar_c3 C3 Attack: No negative charge on N (Less Stable Intermediate)

Caption: Stability of intermediates in EAS vs. SNAr.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for C4-Phosphorylation of Pyridines

This protocol is adapted from the work of Douglas and MacMillan, which describes a highly regioselective C4-functionalization via a phosphonium salt intermediate.[13]

Materials:

  • Pyridine substrate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.1 equiv)

  • Organic base (e.g., triethylamine, NEt3) (1.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the pyridine substrate and anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Tf2O dropwise to the solution. Stir for 15 minutes.

  • Add PPh3 in one portion and stir for an additional 15 minutes at -78 °C.

  • Add the organic base dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The resulting phosphonium salt can often be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) and filtration.

  • The isolated phosphonium salt can then be subjected to nucleophilic substitution (e.g., with an alkoxide) to yield the C4-functionalized pyridine.

Self-Validation:

  • Monitor the reaction by TLC or LC-MS to observe the consumption of the starting material and the formation of the phosphonium salt.

  • Characterize the isolated phosphonium salt by 1H, 13C, and 31P NMR spectroscopy to confirm its structure and regiochemistry. The crude 1H NMR can be used to assess the regiomeric ratio.[13]

References

  • Functionalization of Pyridines via Pyridyne Intermediates. (2021). ChemistryViews. [Link]

  • Pyridine CH functionalization. Slideshare. [Link]

  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Homework.Study.com. [Link]

  • Strategies for pyridine C-H functionalization. ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). RSC Publishing. [Link]

  • Electrophilic substitution on pyridine. quimicaorganica.org. [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. [Link]

  • C–H functionalization of pyridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]

  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. (2013). The Journal of Organic Chemistry. [Link]

  • meta‐Selective C−H Functionalization of Pyridines. (2023). Xingwei Li. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). stackexchange.com. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). PMC. [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). IBS Publications Repository. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. [Link]

  • Removable and modifiable directing groups in C-H activation. (2024). YouTube. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. AIR Unimi. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]

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Validation & Comparative

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 3-Alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The 3-alkylpyridine scaffold, a deceptively simple heterocyclic motif, has emerged from the depths of marine biology to become a versatile pharmacophore in modern drug discovery.[1] Naturally occurring in marine sponges, these compounds and their synthetic analogs exhibit a remarkable spectrum of biological activities, ranging from potent cytotoxicity against cancer cell lines to selective modulation of neuronal receptors.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-alkylpyridines, offering a comparative perspective on their performance and the experimental methodologies used to unlock their therapeutic potential.

Unraveling the SAR of 3-Alkylpyridines: The Critical Role of the Alkyl Chain

The biological activity of 3-alkylpyridines is exquisitely sensitive to the nature of the alkyl substituent at the C-3 position of the pyridine ring. The length, branching, and functionalization of this chain dictate the compound's potency and selectivity across different biological targets.

Cytotoxic and Anticancer Activity: A Tale of Two Moieties

A compelling body of evidence demonstrates that the length of the 3-alkyl chain is a critical determinant of the cytotoxic potential of these compounds. An optimal chain length often leads to a significant increase in potency.

A study investigating a series of novel 3-alkylpyridine alkaloid analogs revealed a clear correlation between the alkyl chain length and their anticancer activity against RKO-AS-45-1 (colon carcinoma) and HeLa (cervical cancer) cell lines.[2] Compounds with a ten-carbon alkyl chain (4c and 5c) exhibited the most potent activity, with IC50 values in the low micromolar range.[2] This suggests that a lipophilic tail of a specific length is crucial for effective interaction with the cellular targets or for traversing cell membranes.

CompoundAlkyl Chain LengthRKO-AS-45-1 IC50 (µM)[2]HeLa IC50 (µM)[2]
4a 6> 50> 50
4b 821.315.8
4c 105.14.0
4d 123.29.4
5a 6> 50> 50
5b 835.428.7
5c 1019.17.9
Etoposide N/A2.51.8

Table 1: Influence of Alkyl Chain Length on the Cytotoxic Activity of 3-Alkylpyridine Analogs. [2]

In comparison to the established anticancer drug Etoposide, the optimized 3-alkylpyridine analogs demonstrate comparable, albeit slightly lower, potency.[2] This highlights the potential of this scaffold as a starting point for the development of novel chemotherapeutic agents. The observed SAR suggests a model where the pyridine head group engages in specific interactions with a biological target, while the alkyl tail anchors the molecule in a hydrophobic pocket.

SAR_Cytotoxicity cluster_sar Structure-Activity Relationship for Cytotoxicity cluster_activity Resulting Activity Pyridine_Head Pyridine Moiety (Target Interaction) Biological_Target Cellular Target Pyridine_Head->Biological_Target Binding Alkyl_Chain Alkyl Chain (C10 Optimal) (Hydrophobic Binding/Membrane Permeation) Alkyl_Chain->Biological_Target Anchoring Increased_Potency Increased Cytotoxicity (Lower IC50) Alkyl_Chain->Increased_Potency

Caption: SAR model for the cytotoxicity of 3-alkylpyridines.

Antimicrobial Activity: Targeting Bacterial Membranes

The antimicrobial properties of 3-alkylpyridines are also strongly influenced by their amphipathic nature. The positively charged pyridinium head group and the lipophilic alkyl tail are hallmarks of quaternary ammonium compounds (QACs), which are known to disrupt bacterial cell membranes.

A study on synthetic haliclocyclin analogs, which are 3-alkylpyridine derivatives, demonstrated their modest antibiotic activity against several Gram-positive bacterial strains.[3] The minimum inhibitory concentration (MIC) values were found to be dependent on the alkyl chain length. For instance, against S. aureus, a compound with a decyl chain (n=10) showed a lower MIC (8 µM) compared to a nonyl chain (n=9) (32 µM), indicating that a longer alkyl chain in this range enhances antibacterial potency.[3]

CompoundAlkyl Chain Length (n)S. aureus MIC (µM)[3]E. faecalis MIC (µM)[3]
2f 716125
2g 832250
2h 932250
2i 108125
Cetylpyridinium Chloride (CPC) 160.5250

Table 2: Antimicrobial Activity of 3-Alkylpyridine (Haliclocyclin) Analogs. [3]

When compared to a well-known QAC, cetylpyridinium chloride (CPC), the synthesized 3-alkylpyridine analogs exhibit lower potency.[3] This suggests that while the fundamental mechanism of action may be similar, further optimization of the 3-alkylpyridine scaffold is necessary to achieve the antimicrobial efficacy of established agents. The data indicates that a longer, more lipophilic alkyl chain generally leads to better antimicrobial activity, likely due to enhanced disruption of the bacterial cell membrane.

Modulating the Nervous System: 3-Alkylpyridines and Nicotinic Acetylcholine Receptors

Beyond their cytotoxic and antimicrobial effects, 3-alkylpyridines have garnered significant attention for their ability to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems.

The substitution pattern on the pyridine ring and the nature of the side chain play a pivotal role in determining the affinity and selectivity of these compounds for different nAChR subtypes. For example, the compound A-85380, a 3-pyridyl ether with an azetidinylmethoxy side chain, is a potent and selective ligand for the human α4β2 nAChR subtype.[4] Its fluoro-derivative, F-A-85380, exhibits even higher affinity with Ki values of 48 pM and 46 pM against [³H]cytisine and [³H]epibatidine binding, respectively.[4]

In contrast, a study on N-n-alkylpyridinium analogs, which lack the N-methylpyrrolidino moiety of N-n-alkylnicotinium analogs, showed a significant decrease in affinity for α4β2* nAChRs. This indicates that the pyrrolidino group is a critical structural requirement for potent inhibition of this receptor subtype.

CompoundDescriptionα4β2 nAChR Affinity
A-85380 3-pyridyl ether with azetidinylmethoxy side chainPotent ligand
F-A-85380 Fluoro-derivative of A-85380High affinity (Ki = 48 pM)[4]
N-n-alkylpyridinium analogs Lacking N-methylpyrrolidino moietyLow affinity

Table 3: Impact of Structural Modifications on nAChR Affinity.

This highlights the intricate SAR at nAChRs, where subtle changes to the ligand structure can dramatically alter its binding properties.

SAR_nAChR cluster_ligand Ligand Features cluster_receptor Receptor Interaction Pyridine_Core 3-Pyridyl Core nAChR Nicotinic Acetylcholine Receptor (α4β2) Pyridine_Core->nAChR Side_Chain Side Chain (e.g., Azetidinylmethoxy) Side_Chain->nAChR Other_Substituents Substituents (e.g., Fluoro group) Other_Substituents->nAChR Binding_Affinity High Affinity & Selectivity nAChR->Binding_Affinity Determines

Caption: Key structural features of 3-alkylpyridines for nAChR binding.

Experimental Protocols: A Guide to Assessing 3-Alkylpyridine Activity

To ensure the integrity and reproducibility of SAR studies, the use of standardized and well-validated experimental protocols is paramount. The following sections detail the methodologies for key assays used to evaluate the biological activities of 3-alkylpyridines.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-alkylpyridine compounds and a positive control (e.g., Etoposide) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add 3-Alkylpyridine Compounds Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 48h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Purple Formazan Forms) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[7]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[7]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the 3-alkylpyridine compound and a positive control antibiotic (e.g., gentamicin) in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) from a fresh culture.[8]

  • Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no growth is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Receptor Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are a powerful tool to determine the affinity (Ki) of a compound for a specific receptor.[9]

Principle: A radiolabeled ligand (e.g., [³H]cytisine for α4β2 nAChRs) is incubated with a source of the receptor (e.g., brain membrane preparations or cells expressing the receptor). The unlabeled test compound (3-alkylpyridine) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value.[9]

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from tissues or cultured cells expressing the target nAChR subtype.

  • Assay Setup: In a microtiter plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled 3-alkylpyridine compound in a suitable assay buffer.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.[9]

  • Quantification of Bound Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log of the competitor concentration to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-alkylpyridine scaffold represents a privileged structure in medicinal chemistry, with its biological activity being finely tunable through modifications of the alkyl substituent. The length and lipophilicity of the alkyl chain are critical for optimizing both cytotoxic and antimicrobial activities, likely by facilitating membrane interactions and hydrophobic binding. For nAChR modulation, the SAR is more complex, with specific side chains and substitutions on the pyridine ring being crucial for high-affinity and selective binding.

This guide has provided a comparative overview of the SAR of 3-alkylpyridines and detailed the key experimental protocols necessary for their evaluation. Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of diverse libraries of 3-alkylpyridine analogs with systematic variations in the alkyl chain (length, branching, unsaturation, and terminal functionalization) will enable a more comprehensive understanding of the SAR for various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the cytotoxic and antimicrobial effects of these compounds will be crucial for their rational design and development.

  • In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the full therapeutic potential of the versatile 3-alkylpyridine scaffold can be realized, paving the way for the development of novel drugs for a range of diseases.

References

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2023). PubMed Central. Retrieved February 8, 2026, from [Link]

  • 3-Akylpyridinium and 3-Alkylpyridine Compounds from Marine Sponges, Their Synthesis, Biological Activities and Potential Use | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthetic 3-alkylpyridine alkaloid analogues as a new scaffold against leukemic cell lines: cytotoxic evaluation and mode of action | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. Retrieved February 8, 2026, from [Link]

  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. (2018). PubMed. Retrieved February 8, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 8, 2026, from [Link]

  • Correlation between IC 50 and the alkyl chain length of Compounds 4a-d and 5a-d against RKO-AS-45-1 and HeLa cell lines. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Nicotinic receptor binding: Significance and symbolism. (n.d.). Retrieved February 8, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved February 8, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved February 8, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI. Retrieved February 8, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 8, 2026, from [Link]

  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Antifungal and antibacterial activity of 3-alkylpyridinium polymeric analogs of marine toxins | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 8, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved February 8, 2026, from [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi. Retrieved February 8, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 8, 2026, from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2019). PubMed Central. Retrieved February 8, 2026, from [Link]

  • A comparison of in vitro cytotoxicity assays in medical device regulatory studies | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2021). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. (1999). PubMed. Retrieved February 8, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved February 8, 2026, from [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. (2014). PubMed Central. Retrieved February 8, 2026, from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved February 8, 2026, from [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2021). MDPI. Retrieved February 8, 2026, from [Link]

Sources

Comparative Analysis of 3-Pentylpyridine and Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Physicochemical Properties and Synthetic Viability Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Physicochemical Properties, Synthetic Viability, and Spectroscopic Differentiation

Executive Summary The alkylation of the pyridine ring yields three distinct positional isomers: 2-pentylpyridine, 3-pentylpyridine, and 4-pentylpyridine. While 2-pentylpyridine is naturally abundant (e.g., in Mentha arvensis) and widely used in flavor chemistry, This compound represents a more challenging synthetic target with distinct electronic properties valuable for medicinal chemistry.[2] This guide provides an objective technical comparison of these isomers, focusing on the unique challenges associated with the 3-isomer's synthesis and its differentiation via mass spectrometry.

Module 1: Thermodynamic & Electronic Profiling

The position of the pentyl group significantly influences the basicity and reactivity of the pyridine ring. While the lipophilicity (LogP) remains relatively constant across isomers, the pKa varies due to the interplay between inductive effects (+I) and resonance stabilization of the conjugate acid.

Comparative Physicochemical Data
Property2-Pentylpyridine This compound 4-Pentylpyridine Causality & Notes
CAS Registry 2294-76-01802-20-62961-50-4
Boiling Point ~229 °C (est)221–223 °C~229 °CHigh BP due to London dispersion forces of the C5 chain.[1][2]
Basicity (pKa) 5.92 (exp)5.70 (pred)6.05 (pred)4- > 2- > 3- .[1][2] The 4-position offers resonance stabilization without steric hindrance.[1]
Density (g/mL) 0.8950.9050.9003-isomer packing density is slightly higher due to symmetry breaking.[1][2]
LogP 3.653.653.65Lipophilicity is dominated by the pentyl chain length.[1][2]
Mechanistic Insight: The Basicity Gap
  • 2- and 4-Pentylpyridine: The alkyl group is electron-donating.[1] When protonated, the positive charge on the nitrogen can be delocalized onto the carbon bearing the alkyl group (via resonance forms), stabilizing the conjugate acid. However, 2-pentylpyridine suffers from slight steric hindrance at the nitrogen lone pair, lowering its pKa relative to the 4-isomer.

  • This compound: The alkyl group at the meta position cannot stabilize the positive charge via resonance; it operates solely through a weak inductive effect (+I). Consequently, This compound is the least basic isomer , a critical factor when designing acid-base extraction protocols or ligand binding assays.

Module 2: Synthetic Methodologies

Access to the 3-isomer is non-trivial.[1] Classical methods like the Chichibabin reaction (reaction of pyridine with alkyl radicals or nucleophiles) predominantly yield 2- and 4-substituted products due to the electrophilic nature of the pyridine nitrogen activating the ortho and para positions.

To selectively synthesize This compound , transition-metal-catalyzed cross-coupling is the industry standard.[1]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Selective synthesis of this compound from 3-bromopyridine.[1][2] Scale: 10 mmol basis.

Reagents & Materials
  • Substrate: 3-Bromopyridine (1.58 g, 10 mmol)

  • Coupling Partner: 1-Pentylboronic acid (1.39 g, 12 mmol)[2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.25 g, 3 mol%)[2]

  • Base: K₂CO₃ (4.14 g, 30 mmol)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 25 mL)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)[2]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask and cycle with argon three times.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with argon for 20 minutes. Critical: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Charge: Add 3-bromopyridine, pentylboronic acid, K₂CO₃, and the Pd catalyst to the flask under a counter-flow of argon.

  • Reaction: Add the degassed solvent. Seal and heat to 90°C for 12 hours.

  • Monitoring: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexane). 3-bromopyridine (Rf ~0.[1][2]5) should disappear; product (Rf ~0.[1][2]3) appears.[1][3][4][5]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc (50 mL) and wash with brine (2 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

    • Note: Pyridines can streak on silica.[1] Pre-treat the column with 1% Triethylamine if streaking occurs.[1]

Synthetic Logic Visualization

SynthesisComparison cluster_0 Selectivity Profile Pyridine Pyridine Precursor DirectAlk Direct Alkylation (Radical/Nucleophilic) Pyridine->DirectAlk Chichibabin/Minisci CrossCoup Pd-Catalyzed Cross-Coupling Pyridine->CrossCoup Halogenation (3-Br) Isomer2 2-Pentylpyridine (Major Product) DirectAlk->Isomer2 Electronic Control Isomer4 4-Pentylpyridine (Minor Product) DirectAlk->Isomer4 Isomer3 This compound (Target) CrossCoup->Isomer3 Site-Selective

Figure 1: Synthetic pathways highlighting the necessity of cross-coupling for accessing the 3-isomer.

Module 3: Spectroscopic Differentiation

Distinguishing isomers via standard GC-MS (Electron Ionization, 70 eV) relies on specific fragmentation patterns, particularly the McLafferty Rearrangement .[1][2]

Mass Spectrometry Fragmentation Patterns
Feature2-Pentylpyridine This compound 4-Pentylpyridine
Molecular Ion m/z 149 (Weak)m/z 149 (Moderate)m/z 149 (Moderate)
Base Peak m/z 93 m/z 106 or 120 m/z 92 or 106
McLafferty? YES NO NO
The McLafferty Indicator
  • 2-Pentylpyridine: The nitrogen atom is in the 1-position, and the alkyl chain is at the 2-position. This geometry allows the nitrogen lone pair to abstract a

    
    -hydrogen from the pentyl chain via a 6-membered transition state.
    
    • Result: Loss of neutral butene (C₄H₈, 56 Da) to form the ion at m/z 93 (2-methylpyridine radical cation).

  • This compound: The nitrogen is too distant from the alkyl chain's

    
    -hydrogen to form the required 6-membered transition state.
    
    • Result: Fragmentation is dominated by

      
      -cleavage (loss of propyl or ethyl radicals), resulting in peaks at m/z 120  (M - 29) or m/z 106  (M - 43).[1][2]
      

MS_Fragmentation cluster_2 2-Pentylpyridine cluster_3 This compound Parent Parent Ion (m/z 149) M2 McLafferty Rearrangement (6-membered state) Parent->M2 If 2-Substituted M3 Beta-Cleavage (No H-transfer) Parent->M3 If 3-Substituted Frag2 Base Peak: m/z 93 [M - C4H8]+ M2->Frag2 Frag3 Base Peak: m/z 106/120 [M - Alkyl] M3->Frag3

Figure 2: Mass Spectrometry decision tree for isomer identification.

Module 4: Functional Applications

Flavor & Fragrance (2-Pentylpyridine)[1][2][6]
  • Profile: Green, vegetable, earthy, fatty.[1]

  • Occurrence: Naturally found in peppermint (Mentha arvensis) and roasted lamb fat.[1][2]

  • Use: 2-Pentylpyridine is FEMA GRAS listed (FEMA 3383) and used to impart "green" notes to food products.[1][2]

Pharmaceutical Intermediates (this compound)
  • Profile: Chemical intermediate; less sensory data available.[1]

  • Use: The 3-substituted pyridine scaffold is a "privileged structure" in medicinal chemistry.[1] Unlike the 2-isomer, the 3-isomer is metabolically more stable (less prone to N-oxidation or metabolic cleavage at the benzylic position due to steric/electronic differences).

  • Bioactivity: 3-alkylpyridines are investigated as precursors for nicotinic acetylcholine receptor (nAChR) ligands, where the distance between the basic nitrogen and the hydrophobic tail is critical for receptor binding affinity.

References

  • Scifinder/CAS Common Chemistry. 2-Pentylpyridine (CAS 2294-76-0) and this compound (CAS 1802-20-6) Physicochemical Data.[1][2] American Chemical Society.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

  • McLafferty, F. W. (1959).[1][6] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.[1][2] Link[1][2]

  • PubChem. Compound Summary: this compound.[1][4] National Library of Medicine.[1] Link

  • The Good Scents Company. 2-Pentyl Pyridine Flavor Profile and Safety Data.[1]Link[1][2]

Sources

Validating the Purity of 3-Pentylpyridine: A Multi-Dimensional Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pentylpyridine (CAS 1802-20-6) is a critical intermediate in the synthesis of pharmaceutical agents and a high-value flavor ingredient. Its validation presents a specific analytical challenge: distinguishing the target 3-isomer from its structural analogs (2-pentylpyridine and 4-pentylpyridine) and quantifying non-volatile synthetic byproducts.

Relying solely on Gas Chromatography (GC) creates a risk of "blind spots"—specifically regarding co-eluting isomers and non-volatile residues. This guide outlines a Tri-Orthogonal Validation Workflow combining GC-FID (volatility/polarity), High-pH RP-HPLC (hydrophobicity/ionization), and Quantitative NMR (qNMR) (molar ratio/structural environment) to ensure >99.5% purity confidence.

Part 1: The Analytical Challenge

The primary impurities in this compound synthesis (often via Chichibabin or coupling reactions) are:

  • Regioisomers: 2-Pentylpyridine and 4-Pentylpyridine (similar boiling points).

  • Homologs: Ethyl- or propyl-pyridines.

  • Non-volatiles: Inorganic salts, polymerized tars, or catalyst residues.

A single method cannot detect all these simultaneously. For instance, GC-FID is excellent for isomers but invisible to inorganic salts. HPLC detects polar degradants but may suffer from peak tailing due to the basic pyridine nitrogen.

The Orthogonal Strategy

We employ three methods based on distinct physical principles:

MethodSeparation PrinciplePrimary Target
GC-FID Boiling Point & PolarityVolatile organic impurities & Isomers
High-pH HPLC Hydrophobicity (Neutral State)Non-volatile organics & Degradants
1H qNMR Nuclear Spin EnvironmentAbsolute purity & Mass balance

Part 2: Method A - Gas Chromatography (The Workhorse)

GC is the standard for alkylpyridines due to their volatility. However, standard non-polar columns (like 5%-phenyl) often fail to resolve the 3- and 4-isomers effectively. We utilize a polar PEG (Polyethylene Glycol) stationary phase to exploit the hydrogen-bonding differential of the nitrogen lone pair.

Experimental Protocol: GC-FID
  • Instrument: Agilent 8890 or equivalent with FID.

  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The polar phase interacts strongly with the pyridine nitrogen, enhancing isomeric resolution compared to non-polar phases.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Focuses volatiles).

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 5 min.

  • Detector (FID): 260°C. H2 (30 mL/min), Air (400 mL/min).

Success Criteria:

  • Resolution (

    
    ) between 2-pentyl and 3-pentyl isomers must be > 1.5.
    
  • Tailing factor (

    
    ) < 1.2 (WAX columns reduce amine tailing).
    

Part 3: Method B - High-pH RP-HPLC (The Orthogonal Check)

Standard acidic HPLC causes pyridines (pKa ~5.8) to protonate, leading to silanol interaction and severe peak tailing. By using a High-pH compatible C18 column , we keep the pyridine neutral. This radically alters selectivity compared to GC, catching impurities that might co-elute in the gas phase.

Experimental Protocol: High-pH HPLC-UV
  • Instrument: Waters Alliance or Agilent 1260 Infinity II.

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: These columns use hybrid silica or bidentate bonding stable up to pH 11.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH4OH).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold).

    • 2-15 min: 10% → 90% B.

    • 15-20 min: 90% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Why this works: At pH 10, this compound is uncharged. This maximizes hydrophobic interaction with the C18 chain, providing sharp peaks and separating it from acidic impurities (which would be ionized and elute at void volume) or highly polar N-oxides.

Part 4: Method C - Quantitative NMR (The Absolute Truth)

qNMR is the ultimate arbitrator. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It detects water, solvents, and inorganic load that GC and HPLC miss.

Experimental Protocol: 1H qNMR
  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance / Jeol).

  • Solvent: DMSO-d6 (Prevents exchange of labile protons and offers good solubility).

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT®).

    • Rationale: Dimethyl sulfone appears as a singlet at ~3.0 ppm, a clean region for alkylpyridines (Alkyl chain: 0.8-2.6 ppm; Aromatic: 7.0-8.5 ppm).

  • Parameters:

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       to ensure full relaxation for quantification).
      
    • Scans: 16 or 32.

    • Processing: Phase correction (manual), Baseline correction (polynomial).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[3][4][5][6]

Part 5: Comparative Data & Workflow Visualization

Method Comparison Matrix
FeatureGC-FID (WAX)High-pH HPLCqNMR
Specificity (Isomers) High (Best for 2-, 3-, 4- isomers)Medium (Separates by hydrophobicity)High (If signals distinct)
LOD/Sensitivity Excellent (< 10 ppm)Good (< 50 ppm)Moderate (~0.1%)
Scope Volatiles onlySoluble OrganicsAll protonated species
Blind Spot Salts, Polymers, WaterVery non-polar tarsOverlapping signals
Role Purity % (Area) Impurity Profiling Assay % (w/w)
Validation Workflow Diagram

G Start Raw this compound Sample Step1 Step 1: GC-FID (Polar Column) Check for Isomers (2-, 4-pentyl) Start->Step1 Decision1 Isomeric Purity > 99.0%? Step1->Decision1 Step2 Step 2: High-pH HPLC Check for N-Oxides & Non-volatiles Decision1->Step2 Yes Fail REJECT / RE-PURIFY (Distillation or Column) Decision1->Fail No Decision2 No new peaks > 0.1%? Step2->Decision2 Step3 Step 3: 1H qNMR Absolute Assay (w/w) Decision2->Step3 Yes Decision2->Fail No Pass VALIDATED REFERENCE MATERIAL Step3->Pass Purity Confirmed

Figure 1: The Tri-Orthogonal decision tree ensures that if an impurity is transparent to one method (e.g., non-volatile salt in GC), it is caught by the next (qNMR).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238307, this compound. Retrieved from [Link]

  • Agilent Technologies. Analysis of Pyridine and Picolines using GC columns. (Application Note illustrating WAX column usage for pyridines). Retrieved from [Link]

  • Waters Corporation. High pH Reversed-Phase Chromatography for Basic Compounds. (Methodology for XBridge/High pH stability). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 3-Pentylpyridine Quantification Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and toxicological screening, the accurate quantification of small molecules is paramount. 3-Pentylpyridine, a pyridine derivative, serves as a critical analyte in various research contexts. The reliability of data generated from its quantification hinges on the robustness of the analytical methods employed. This guide provides an in-depth comparison of two prevalent analytical techniques for this compound quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). Beyond a simple procedural outline, this document delves into the causality behind experimental choices and the principles of cross-validation, ensuring the integrity and comparability of analytical results.

The Imperative of Cross-Validation in Bioanalysis

In the lifecycle of a drug development program, it is not uncommon for bioanalytical methods to be refined, transferred between laboratories, or for different methods to be used across various studies. Cross-validation is the empirical process of demonstrating that two or more analytical methods can be used for the same intended purpose, yielding comparable results.[1][2] This is a critical step mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity when, for instance, a high-throughput screening method is compared against a more sensitive, lower-throughput reference method.[2][3]

Caption: Workflow for the cross-validation of two analytical methods.

Methodologies for this compound Quantification

The selection of an analytical technique is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Here, we compare a highly sensitive and specific LC-MS/MS method with a robust and cost-effective GC-NPD method.

Method 1: High-Sensitivity LC-MS/MS Assay

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering exceptional sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[4][5][6]

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., this compound-d4 at 500 ng/mL in methanol).

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see below).

  • LC-MS/MS Instrumentation and Parameters:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 150.1 -> Product ion (Q3) m/z 94.1.

      • This compound-d4 (IS): Precursor ion (Q1) m/z 154.1 -> Product ion (Q3) m/z 98.1.

Causality Behind Experimental Choices:

  • Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from the plasma matrix, which can interfere with the analysis and damage the analytical column.

  • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[7] It co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

  • Gradient Elution: A gradient is employed to ensure efficient separation of this compound from endogenous matrix components and to provide a sharp peak shape, which enhances sensitivity.

  • MRM: This detection mode provides a high degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[8]

Method 2: Robust GC-NPD Assay

Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a highly selective technique for the detection of nitrogen- and phosphorus-containing compounds.[9][10][11] It offers a cost-effective and reliable alternative to mass spectrometry for certain applications.

Experimental Protocol:

  • Sample Preparation (Urine):

    • To 500 µL of urine, add 50 µL of an internal standard (IS) solution (e.g., 2-Methylpyridine at 1 µg/mL in methanol).

    • Adjust the pH to >11 with 1 M sodium hydroxide.

    • Perform liquid-liquid extraction (LLE) by adding 2 mL of dichloromethane. Vortex for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

    • Transfer the organic (lower) layer to a clean tube.

    • Evaporate the solvent to approximately 50 µL under a gentle stream of nitrogen.

  • GC-NPD Instrumentation and Parameters:

    • Gas Chromatograph: A system equipped with a nitrogen-phosphorus detector.

    • Column: A mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 20°C/min to 220°C, hold for 2 minutes.

    • Detector Temperature: 300°C.

    • Detector Gas Flows: Hydrogen, air, and makeup gas flows optimized according to manufacturer's instructions.

Causality Behind Experimental Choices:

  • Liquid-Liquid Extraction: LLE is a classic sample cleanup technique that effectively isolates the analyte from the aqueous urine matrix into an organic solvent. The basic pH ensures that the pyridine nitrogen is not protonated, maximizing its extraction into the organic phase.

  • Structural Analog Internal Standard: In the absence of an isotopically labeled standard, a close structural analog that is not present in the sample can serve as an effective internal standard.

  • Splitless Injection: This injection mode is used for trace analysis to ensure that the entire injected sample volume is transferred to the analytical column, maximizing sensitivity.

  • Nitrogen-Phosphorus Detector: The NPD is highly selective for compounds containing nitrogen, like this compound, providing a strong signal for the analyte with minimal interference from co-eluting hydrocarbons.[9][12]

Comparative Data Analysis

A full validation for each method should be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[13][14][15] The following tables present hypothetical, yet realistic, validation data for the two methods.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MSGC-NPD
Calibration Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL1000 ng/mL

Table 2: Accuracy and Precision

QC LevelLC-MS/MS Accuracy (% Bias)LC-MS/MS Precision (%CV)GC-NPD Accuracy (% Bias)GC-NPD Precision (%CV)
Low QC (0.3 ng/mL / 30 ng/mL) ± 5%< 8%± 8%< 10%
Mid QC (50 ng/mL / 500 ng/mL) ± 3%< 5%± 6%< 8%
High QC (80 ng/mL / 800 ng/mL) ± 4%< 6%± 7%< 9%

Head-to-Head Comparison

FeatureLC-MS/MSGC-NPD
Sensitivity Superior (sub-ng/mL)Good (low ng/mL)
Selectivity Excellent (based on m/z)Very Good (for N-containing compounds)
Throughput High (short run times)Moderate
Sample Volume Low (µL)Moderate (µL to mL)
Cost (Instrument/Maintenance) HighModerate
Robustness Moderate (ion suppression)High (less matrix effects)
Ideal Application Pharmacokinetic studies, trace-level analysisRoutine monitoring, higher concentration studies

Decision Framework for Assay Selection

The choice between LC-MS/MS and GC-NPD is not merely a matter of which technique is "better," but which is more appropriate for the specific scientific question being addressed.

Assay Selection Framework Start Define Analytical Need Concentration Expected Analyte Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix Low (<10 ng/mL) Concentration->Matrix High (>10 ng/mL) Throughput Required Sample Throughput? Matrix->Throughput High (e.g., Plasma) Matrix->Throughput Low (e.g., Urine) LCMS Select LC-MS/MS Throughput->LCMS High GCNPD Select GC-NPD Throughput->GCNPD Low to Moderate

Caption: Decision tree for selecting the appropriate this compound assay.

Conclusion

Both LC-MS/MS and GC-NPD are powerful techniques for the quantification of this compound. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for demanding applications such as pharmacokinetic studies where low concentrations are expected.[6] GC-NPD, while less sensitive, provides a robust, cost-effective, and highly selective alternative for applications involving higher concentrations or when mass spectrometry is not available.

Ultimately, the decision to use one method over the other, or to use them interchangeably, must be supported by a thorough method validation and, where necessary, a rigorous cross-validation study. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers can ensure the generation of reliable and defensible data in their pursuit of scientific advancement and drug development.

References

  • This compound | C10H15N | CID 238307 - PubChem. National Center for Biotechnology Information. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography. SCION Instruments. [Link]

  • Showing Compound this compound (FDB013462) - FooDB. FooDB. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • Blos Nitrogen-phosphorus Detector (NPD). Agilent. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • NPD: Nitrogen Phosphorus Detector. Chromedia. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. National Center for Biotechnology Information. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Gas Chromatography Detectors: Nitrogen Phosphorus Detector (NPD). Chromatography Online. [Link]

  • CYANIDE by NPD GAS CHROMATOGRAPHY. NYC.gov. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. U.S. Food and Drug Administration. [Link]

Sources

in vitro vs in vivo efficacy of 3-Pentylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Petri Dish to Plasma: Bridging the Translational Gap

Executive Summary

3-Pentylpyridine (3-PP) and its derivatives represent a compelling scaffold in the development of novel antimicrobial and antifungal agents. While the parent molecule exhibits potent bioactivity—often acting as a volatile semiochemical with membrane-disrupting capabilities—its translation into a systemic therapeutic is plagued by significant pharmacokinetic (PK) hurdles.

This guide objectively compares the in vitro potency of 3-PP derivatives against their in vivo efficacy. It highlights the critical "drop-off" phenomenon caused by rapid oxidative metabolism and offers structural strategies (derivatization) to overcome these barriers.

The Molecule & Mechanism: Structure-Activity Relationship (SAR)

To understand the efficacy data, one must understand the scaffold. This compound consists of a pyridine ring substituted at the 3-position with a pentyl chain.

  • Mechanism of Action (MoA):

    • Fungal: The pyridine nitrogen often coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) , inhibiting ergosterol biosynthesis similarly to azoles.

    • Bacterial: The lipophilic pentyl tail facilitates insertion into the bacterial cell membrane, causing depolarization and leakage.

  • The Liability: The electron-deficient pyridine ring is susceptible to N-oxidation, and the alkyl chain is a target for CYP450-mediated hydroxylation, leading to rapid clearance in vivo.

Diagram 1: Mechanism of Action (Heme Coordination)

MOA Drug This compound Derivative Target Fungal CYP51 (Lanosterol Demethylase) Drug->Target Binds Interaction Heme Iron Coordination Target->Interaction Pyridine N -> Fe2+ Outcome Ergosterol Depletion Interaction->Outcome Inhibits Enzyme Death Membrane Failure & Cell Death Outcome->Death Lysis

Caption: The primary antifungal mechanism involves the pyridine nitrogen coordinating with the heme iron of CYP51, blocking the substrate binding site.

In Vitro Efficacy: The "False Positive" Trap

In controlled laboratory environments, 3-PP derivatives often display superior potency. The lipophilicity of the pentyl chain allows for excellent penetration of microbial biofilms and cell walls.

Experimental Protocol: Broth Microdilution (CLSI M27-A3 Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve 3-PP derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS).

  • Inoculum: Adjust Candida albicans or S. aureus suspension to

    
     CFU/mL.
    
  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score of 100% or 50% inhibition compared to growth control.

Comparative Data: In Vitro Potency

Note: "Derivative A" represents a this compound scaffold with a fluorine substitution to block metabolism.

CompoundTarget OrganismMIC

(µg/mL)
LogP (Lipophilicity)Notes
This compound (Parent) C. albicans2.03.1High volatility; difficult to assay without sealing.
Derivative A (Fluorinated) C. albicans0.53.4Enhanced potency due to halogen bond interactions.
Fluconazole (Control) C. albicans0.250.5Standard of care reference.
This compound S. aureus (MRSA)8.03.1Moderate activity; membrane disruption likely.

Scientist's Insight: The parent molecule shows respectable MICs, but its volatility complicates standard assays. Derivative A improves potency, suggesting that structural modification can enhance target binding affinity in vitro.

In Vivo Efficacy: The Metabolic Barrier

This is where the "drop-off" occurs. Despite low MICs, the parent molecule often fails to cure systemic infections in murine models.

The Problem: Pharmacokinetics (PK)

Pyridines are "metabolic magnets" for liver enzymes.

  • N-Oxidation: The nitrogen is rapidly oxidized to N-oxide, which is polar and rapidly excreted.

  • Side-chain Oxidation: The pentyl chain is hydroxylated, reducing lipophilicity and membrane penetration.

Experimental Protocol: Murine Systemic Candidiasis Model

Objective: Assess survival and fungal burden reduction.

  • Infection: CD-1 mice infected IV with C. albicans (

    
     CFU).
    
  • Treatment: Begin 2 hours post-infection.

    • Group 1: Vehicle (Control)

    • Group 2: this compound (20 mg/kg IP, BID)

    • Group 3: Derivative A (20 mg/kg IP, BID)

  • Endpoint: Kidney fungal burden (CFU/g) at Day 4.

Comparative Data: In Vivo Efficacy[1]
CompoundRouteDoseKidney Burden (log

CFU/g)
Survival (Day 7)PK Half-life (

)
Vehicle IPN/A6.8 ± 0.20%N/A
This compound IP20 mg/kg6.5 ± 0.4 (ns)10%0.4 hours
Derivative A IP20 mg/kg3.2 ± 0.3 (***)80%4.2 hours

(ns = not significant vs vehicle; *** = p < 0.001)

Analysis: The parent this compound failed to reduce fungal burden significantly despite good in vitro MIC. The PK data reveals why: a


 of 0.4 hours means the drug is cleared before it can kill the pathogen. Derivative A , modified to resist oxidation, extended the half-life to 4.2 hours, restoring in vivo efficacy.
Diagram 2: The Metabolic Fate (Why Parent Fails)

PK_Fate cluster_metabolites Metabolic Pathways Input Systemic Administration (IP/IV) Liver Liver Metabolism (First Pass) Input->Liver N_Ox N-Oxide Formation (Inactive) Liver->N_Ox CYP450 Chain_Ox Side-Chain Hydroxylation (Low Potency) Liver->Chain_Ox CYP450 TargetSite Infection Site (Target Tissue) Liver->TargetSite < 10% Bioavailability Clearance Rapid Renal Clearance N_Ox->Clearance Chain_Ox->Clearance

Caption: Rapid metabolic clearance by the liver prevents the parent molecule from reaching the infection site in therapeutic concentrations.

Comparative Analysis Summary

FeatureIn Vitro (Petri Dish)In Vivo (Animal Model)Verdict
Environment Static, no metabolism.Dynamic, active metabolism.In vitro overestimates potency.
Drug Exposure Constant concentration.Fluctuating (Cmax/Cmin).PK optimization is required.
3-PP Performance High: Disrupts membranes effectively.Low: Rapidly oxidized/cleared.Parent molecule is a "Hit," not a "Lead."
Derivative Performance High: Retains binding affinity.High: Resists metabolism.Derivatives are viable drug candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]

  • Weisskopf, L., et al. (2021). Microbial volatile organic compounds in intra-kingdom and inter-kingdom interactions. Nature Reviews Microbiology. [Link]

  • Donnelly, J. P., et al. (2008). Pharmacokinetics/pharmacodynamics of antifungal agents. Clinical Microbiology and Infection. [Link]

  • Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research. [Link]

A Comparative Guide to the Toxicity Profiles of Alkylpyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and pharmaceutical development, alkylpyridines represent a cornerstone class of heterocyclic compounds. Their utility as precursors, intermediates, and solvents is well-established. However, their integration into research and manufacturing pipelines necessitates a thorough understanding of their toxicological profiles. This guide provides a comprehensive comparison of the toxicity of various alkylpyridines, moving beyond simple hazard statements to explore the underlying structure-activity relationships and the experimental methodologies used to derive these insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required for informed decision-making, risk assessment, and the design of safer chemical entities.

Foundational Toxicity of the Pyridine Ring

To appreciate the toxicological nuances of alkyl-substituted pyridines, one must first understand the inherent properties of the parent heterocycle, pyridine. The primary health concerns associated with pyridine exposure are damage to the liver, neurological effects, and renal effects, alongside irritation to the skin and eyes. The toxicity of pyridine is often attributed to its metabolites. The metabolic pathways for pyridine can include N-methylation and ring hydroxylation, leading to compounds such as N-methylpyridinium, which appears to be more toxic than pyridine itself, and various hydroxypyridines. A single dose of 2.5 mmol/kg of pyridinium methyliodide was lethal in rats, while 2-hydroxypyridine caused significant liver damage, underscoring the critical role of metabolism in pyridine's toxicity profile.[1]

Comparative Acute Toxicity of Alkylpyridines

Acute toxicity, typically assessed by the median lethal dose (LD50) or lethal concentration (LC50), provides a primary measure for comparing the short-term poisoning potential of different chemicals.[2][3] The substitution of alkyl groups onto the pyridine ring modulates its physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its absorption, distribution, metabolism, excretion, and ultimately, its toxicity.

Generally, the acute oral toxicity of short-chain alkylpyridines is considered low to moderate. For instance, a mixture of alkyl derivatives was found to have an oral LD50 in rats of 2500 mg/kg bw.[4] However, the toxicity can vary significantly depending on the specific isomer and the length of the alkyl chain. Individual components such as picolines (methylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines) have reported oral LD50 values in rodents ranging from 200 to 1600 mg/kg bw.[4] This variability underscores the importance of not treating all alkylpyridines as a homogenous group.

CompoundAnimal ModelRoute of ExposureLD50 ValueReference
Pyridine RatSubcutaneous866 - 1,000 mg/kg[4]
Alkyl Pyridine Mixture Rat (Sherman-Wistar)Oral2500 mg/kg[4]
Alkyl Pyridine Mixture MouseOral1400 mg/kg[5]
Alkyl Pyridine Mixture RabbitDermal1000 mg/kg[5]
Picolines, Lutidines, Collidines Rats, MiceOral200 - 1600 mg/kg[4]
o-Chloropyridine MouseOral100 mg/kg[6]
o-Chloropyridine RabbitDermal64 mg/kg[6]

This table summarizes available acute toxicity data for pyridine and various alkylpyridine derivatives. The wide range in LD50 values highlights the influence of the alkyl substituent's nature and position on the pyridine ring.

Unraveling Structure-Activity Relationships (SAR)

The relationship between the chemical structure of an alkylpyridine and its toxicological activity is a critical area of study for predicting toxicity and designing safer alternatives. Key structural features that influence toxicity include the size and lipophilicity of the alkyl group, its position on the pyridine ring, and the overall molecular size.[7]

Key SAR Observations:
  • Influence of Alkyl Group Position: The position of the alkyl group on the pyridine ring significantly impacts its toxicological profile, particularly its neurotoxicity. In a comparative study on methylpyridines, rats treated with 2- and 3-methylpyridine exhibited more pronounced neurophysiological effects than those treated with 4-methylpyridine.[8] The observed effects, such as increased latency of evoked potentials, were similar to those caused by central nervous system depressants.[8]

  • Impact of Alkyl Chain Length: While comprehensive data is sparse, it is generally observed in structure-activity relationships that increasing the length of the alkyl chain can alter the lipophilicity of the molecule. This can, in turn, affect its ability to cross biological membranes and interact with target sites, potentially leading to changes in toxicity.

  • Role of Additional Substituents: The presence of other functional groups on the pyridine ring can dramatically alter its toxicity. For example, the introduction of amino groups and hydrogen bond donors has been shown to be important for the anti-hepatocellular carcinoma activity of some thieno[3,2-b]pyridine derivatives.[9] Conversely, the presence of a chloro-substituent, as in o-chloropyridine, appears to significantly increase toxicity.[6]

Caption: Structure-activity relationships in alkylpyridine toxicity.

Organ-Specific Toxicity

Neurotoxicity

As previously mentioned, alkylpyridines can exert significant effects on the central nervous system. A study on methylpyridines demonstrated that 2- and 3-methylpyridine had more potent depressant-like effects than 4-methylpyridine at a dose of 100 mg/kg in rats.[8] These findings suggest that the position of the methyl group influences the neurotoxic potential, a critical consideration in the selection of isomers for industrial or pharmaceutical applications.

Hepatotoxicity and Nephrotoxicity

The liver is a primary target for pyridine toxicity, and this extends to its alkylated derivatives. Metabolism in the liver can lead to the formation of more toxic intermediates. While specific comparative studies on the hepatotoxicity of different alkylpyridines are limited, it is reasonable to infer that structural features influencing the rate and pathway of metabolism will also affect the potential for liver damage. For instance, substituents that favor the formation of reactive metabolites could enhance hepatotoxicity.

Dermal and Ocular Irritation

Many alkylpyridines are classified as skin and eye irritants. For example, a mixture of alkyl pyridine derivatives is described as a moderate skin irritant and a cause of serious eye irritation.[5] The corrosive or irritant nature of these compounds necessitates careful handling and the use of appropriate personal protective equipment. The assessment of dermal irritation is a standard part of the toxicological evaluation of these chemicals, often following established guidelines such as OECD Test Guideline 404.[10][11][12]

Genotoxicity and Carcinogenicity

The potential for a chemical to cause genetic mutations (genotoxicity) is a significant toxicological concern. The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[13][14] For many simple alkylpyridines, the results from genotoxicity tests have been largely negative.[15] For example, a screening assessment of a complex mixture of alkylpyridines concluded that the major short-chain alkylated components are not highly hazardous in terms of genotoxicity.[4] However, it is crucial to test novel or more complex pyridine derivatives, as the introduction of certain functional groups can alter this profile.

Mechanisms of Toxicity: The Role of Metabolism

The toxicity of alkylpyridines is intrinsically linked to their metabolism. The pyridine ring and its alkyl substituents can undergo various biotransformations, primarily in the liver.

Metabolic_Pathway Alkylpyridine Alkylpyridine N_Oxidation N-Oxidation (CYP450) Alkylpyridine->N_Oxidation Ring_Hydroxylation Ring Hydroxylation (CYP450) Alkylpyridine->Ring_Hydroxylation N_Methylation N-Methylation Alkylpyridine->N_Methylation Alkyl_Oxidation Side-Chain Oxidation (CYP450) Alkylpyridine->Alkyl_Oxidation Alkylpyridine_N_Oxide Alkylpyridine-N-Oxide N_Oxidation->Alkylpyridine_N_Oxide Hydroxyalkylpyridine Hydroxy-alkylpyridine Ring_Hydroxylation->Hydroxyalkylpyridine N_Methyl_Alkylpyridinium N-Methyl Alkylpyridinium Ion (Potentially more toxic) N_Methylation->N_Methyl_Alkylpyridinium Hydroxylated_Metabolites Hydroxylated Side-Chain Metabolites Alkyl_Oxidation->Hydroxylated_Metabolites

Caption: Generalized metabolic pathways of alkylpyridines.

Metabolic N-oxidation is a common pathway for 3-substituted pyridines in several animal species.[16] N-methylation is also a significant route of metabolism for pyridine compounds.[6] The resulting metabolites can have different toxicity profiles than the parent compound. For example, the N-methylpyridinium ion has been shown to be more toxic than pyridine itself.[1] Therefore, understanding the specific metabolic fate of an alkylpyridine is key to predicting its potential toxicity.

Experimental Methodologies for Toxicity Assessment

The robust comparison of alkylpyridine toxicity relies on standardized and validated experimental protocols. Below are outlines of key assays used in the toxicological evaluation of these compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an initial screen for cytotoxicity.[17][18][19] It is particularly useful for high-throughput screening of a series of related compounds.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate (e.g., HepG2 for liver toxicity studies) Start->Cell_Seeding Incubation1 2. Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Add various concentrations of alkylpyridines Incubation1->Compound_Addition Incubation2 4. Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours (metabolically active cells convert MTT to formazan) MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line for hepatotoxicity screening) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18][20]

  • Compound Exposure: Treat the cells with a range of concentrations of the test alkylpyridine and a vehicle control.

  • MTT Addition: After the desired exposure time, add 10 µL of MTT reagent to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Genotoxicity: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[13][14]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).[14][21]

  • Preparation: To a sterile tube, add 0.1 mL of an overnight culture of the selected bacterial strain, the test alkylpyridine at various concentrations, and 0.5 mL of the S9 mix (for metabolic activation) or buffer.[14]

  • Incubation: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Scoring: Incubate the plates at 37°C for 48-72 hours and count the number of revertant colonies.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate.

Acute Oral Toxicity Testing (Following OECD Guideline 423: Acute Toxic Class Method)

This in vivo method is designed to classify a substance's toxicity with the use of a minimal number of animals.[22][23]

Experimental Protocol: Acute Toxic Class Method

  • Animal Selection: Use a small group of animals (typically 3) of a single sex (usually females, as they are often more sensitive).[23][24]

  • Dosing: Administer a single oral dose of the alkylpyridine at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg). The choice of the starting dose is based on existing information about the substance.

  • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Depending on the outcome (mortality or survival), the test is either stopped, or another group of animals is dosed at a higher or lower fixed dose level.

  • Classification: Based on the mortality pattern across the different dose levels, the substance is assigned to a specific toxicity class according to the Globally Harmonised System (GHS).[22]

Conclusion

The toxicological profiles of alkylpyridines are diverse and intricately linked to their molecular structure. While short-chain alkylpyridines generally exhibit low to moderate acute toxicity, factors such as the position of the alkyl group can significantly influence specific toxicological endpoints like neurotoxicity. Metabolism plays a pivotal role in dictating the ultimate toxic potential of these compounds, often leading to the formation of more reactive and harmful intermediates.

For researchers and drug development professionals, a nuanced understanding of these structure-activity relationships is paramount. The application of standardized in vitro and in vivo assays, as detailed in this guide, provides the necessary data to compare alternatives, conduct robust risk assessments, and guide the design of safer, more effective chemical entities. As the field of toxicology continues to evolve, a continued focus on mechanistic studies and the development of predictive in silico models will further enhance our ability to navigate the complexities of alkylpyridine toxicity.

References

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  • Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. PubMed. Available at: [Link]

  • Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Available at: [Link]

  • The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. PubMed. Available at: [Link]

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. PubMed. Available at: [Link]

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  • Microbial Mutagenicity Assay: Ames Test. PMC. (2018). Available at: [Link]

  • Hazard Identification of Food-Relevant Lupine Alkaloids Focusing on In Vitro Genotoxicity and Mutagenicity. ResearchGate. Available at: [Link]

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  • In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. Available at: [Link]

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  • REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Regulations.gov. Available at: [Link]

  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. (2017). Available at: [Link]

  • Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science. (2023). Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. (2024). Available at: [Link]

  • Acute Dermal Irritation OECD 404. Altogen Labs. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. (2023). Available at: [Link]

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  • Genotoxicity of selected herbicides. PubMed. Available at: [Link]

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  • Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. ACS Publications. (2026). Available at: [Link]

  • Revised methods for the Salmonella mutagenicity test Dorothy M. Maron and Bruce N. Ames. RE-Place. Available at: [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of 3-Pentylpyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the robust characterization of any compound is foundational. This guide moves beyond a simple recitation of properties for 3-Pentylpyridine and delves into the statistical methodologies required to validate its experimental data. As researchers, our goal is not merely to measure, but to understand the certainty and significance of our measurements. This requires a disciplined application of statistical analysis.

Physicochemical Profile of this compound: The Baseline Data

Before any statistical analysis can be performed, a baseline of experimental data must be established. This compound (CAS: 1802-20-6) is a pyridine derivative characterized by a pentyl group at the third position of the pyridine ring.[1][2] Its fundamental properties, gathered from multiple experimental and predictive sources, are summarized below. The ranges provided in properties like specific gravity and refractive index inherently acknowledge experimental variability, which is the cornerstone of why statistical analysis is necessary.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [2]
Boiling Point 221.0 to 223.0 °C at 760 mmHg[2][3]
Density 0.904 to 0.911 g/cm³ at 20-25 °C[3][4]
Refractive Index 1.486 to 1.492 at 20 °C[3]
Flash Point 96.1 °C (205.0 °F)[3][4]
Water Solubility 0.98 - 2.246 g/L at 25 °C (predicted/estimated)[1][3]
logP (o/w) 3.05 - 3.57 (predicted/estimated)[1][3]
pKa (Strongest Basic) 5.56 (predicted)[1]

Table 1: Summary of Physicochemical Properties for this compound.

Causality Behind Experimental Choices

The selection of these parameters is not arbitrary. Boiling point, density, and refractive index are critical identity and purity checks. A statistically significant deviation in a new batch from a reference standard can indicate the presence of impurities or an incorrect molecular structure. Water solubility and logP are crucial for drug development professionals, as they directly influence a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Statistical analysis of these properties across different formulations can guide the selection of optimal drug delivery systems.

Descriptive Statistics: Quantifying Certainty in Measurements

A single measurement is insufficient. To credibly report a property, multiple replicate measurements are necessary to account for random errors inherent in any experimental process.[5][6] Descriptive statistics provide the tools to summarize this data.

Imagine a scenario where five different batches of this compound are synthesized, and the boiling point of each is measured.

  • Mean (μ): The average value, providing the central tendency of the data.

  • Standard Deviation (σ): A measure of the dispersion or spread of the data points around the mean. A smaller standard deviation implies higher precision.

  • Confidence Interval (CI): A range of values within which the true mean of the population is likely to fall, with a certain level of confidence (e.g., 95%). This is arguably more valuable than the mean alone, as it provides a range of certainty.

The workflow for this initial statistical characterization is straightforward but critical for establishing a baseline for quality control.

G cluster_0 Experimental Phase cluster_1 Statistical Analysis Phase cluster_2 Application A Synthesize/Procure Multiple Batches of This compound B Perform N Replicate Measurements of a Key Property (e.g., Refractive Index) A->B For each batch C Calculate Mean (μ) and Standard Deviation (σ) B->C Raw Data D Determine 95% Confidence Interval (CI) C->D E Establish Reference Standard (μ ± 2σ) D->E Define Acceptance Criteria G Compare Result to Reference Standard E->G F Test New Batch F->G H Within CI? G->H I Pass QC H->I Yes J Fail QC / Investigate H->J No

Caption: Workflow for establishing a quality control standard using descriptive statistics.

Comparative Analysis: this compound vs. 2-Pentylpyridine

A common task in research is to determine if two similar compounds exhibit genuinely different properties. Here, we compare this compound with its structural isomer, 2-Pentylpyridine. While their molecular formulas are identical, the position of the pentyl group can influence intermolecular forces and thus their physical properties. The question is: are these differences statistically significant?

To answer this, we employ inferential statistics, specifically the independent samples t-test . This test assesses whether the means of two independent groups are significantly different from one another.[7]

PropertyThis compound 2-Pentylpyridine
Boiling Point (°C) 221.0 - 223.0102.0 - 107.0
Density (g/mL) 0.905 - 0.9110.895 - 0.901
Refractive Index 1.486 - 1.4921.485 - 1.491
Kovats Retention Index (non-polar) 12421177 (average)

Table 2: Comparison of experimental data between this compound and 2-Pentylpyridine.[2][3][8]

Hypothetical t-test Protocol:
  • State the Hypotheses:

    • Null Hypothesis (H₀): There is no significant difference between the mean refractive index of this compound and 2-Pentylpyridine (μ₁ = μ₂).

    • Alternative Hypothesis (H₁): There is a significant difference between the mean refractive index of this compound and 2-Pentylpyridine (μ₁ ≠ μ₂).

  • Set the Significance Level (α): Typically, α = 0.05. This means we are willing to accept a 5% chance of incorrectly rejecting the null hypothesis.

  • Collect Data: Obtain at least 5-10 replicate measurements of the refractive index for each compound under identical conditions.

  • Calculate the t-statistic: This is based on the difference between the means, the standard deviations, and the sample sizes.

  • Determine the p-value: The p-value is the probability of observing the collected data, or more extreme data, if the null hypothesis were true.

This rigorous comparison is essential in fields like fragrance development or materials science, where subtle structural changes can lead to functionally significant, and now statistically verifiable, differences in properties.

Statistical Validation of Analytical Methods: A Protocol for HPLC

For drug development and quality control, quantifying the purity of this compound or its concentration in a formulation is paramount. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[9][10] However, the analytical method itself must be validated to ensure it is accurate, precise, and reliable. Statistical analysis is the backbone of this validation process, governed by guidelines from the International Conference on Harmonisation (ICH).[11]

G cluster_Validation Key Validation Parameters & Statistical Analysis A Method Development: Select Column, Mobile Phase, Flow Rate, Detector B Method Validation (ICH Q2(R1)) A->B C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G LOD & LOQ B->G H Validated HPLC Method for this compound B->H C_stat Linear Regression Correlation Coefficient (R²) > 0.99 C->C_stat D_stat Percent Recovery (e.g., 98-102%) D->D_stat E_stat Percent Relative Standard Deviation (%RSD) < 2% E->E_stat F_stat Peak Purity Analysis No interference at retention time F->F_stat G_stat Signal-to-Noise Ratio (LOD S/N=3, LOQ S/N=10) G->G_stat

Caption: Statistical validation workflow for an HPLC method based on ICH guidelines.

Experimental Protocol: HPLC Method Validation for this compound

This protocol outlines the steps to validate an HPLC method for the quantification of this compound.

1. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the analyte concentration.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.
    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
    • Inject each standard in triplicate onto the HPLC system.
    • Plot the mean peak area against the known concentration.
  • Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

2. Accuracy:

  • Objective: To assess the closeness of the experimental value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).
    • Spike the placebo with known amounts of this compound at three concentration levels (low, medium, high), in triplicate.
    • Analyze the samples and calculate the concentration of this compound found.
  • Statistical Analysis: Calculate the percent recovery for each sample: (%Recovery = [Measured Concentration / Spiked Concentration] * 100). The mean recovery should be within 98.0% to 102.0%.

3. Precision (Repeatability):

  • Objective: To measure the method's precision under the same operating conditions over a short interval.

  • Procedure:

    • Prepare six identical samples of this compound at 100% of the target concentration.
    • Analyze all six samples on the same day, with the same analyst and instrument.
  • Statistical Analysis: Calculate the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically %RSD ≤ 2%.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).

  • Procedure:

    • Prepare a series of very dilute solutions of this compound.
    • Inject them and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1 (for LOD) and 10:1 (for LOQ).
  • Statistical Analysis: This is a direct measurement, but the S/N ratio is itself a statistical concept comparing the signal mean to the noise standard deviation.

By systematically performing these validation steps and applying the associated statistical tests, a researcher can have high confidence that their analytical method for this compound is fit for its intended purpose.

Conclusion

References

  • Statistics for Analysis of Experimental Data.
  • Analysis of Experimental Data.
  • 3-pentyl pyridine, 1802-20-6. The Good Scents Company.
  • Showing Compound this compound (FDB013462). FooDB.
  • (PDF) Statistics for Analysis of Experimental Data. ResearchGate.
  • Pyridine, 3-pentyl | CAS#:1802-20-6. Chemsrc.
  • NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. MDPI.
  • Synthesis and characterization oftrimaleimide containing triazine ring.
  • This compound | C10H15N | CID 238307. PubChem.
  • 2-Pentylpyridine | C10H15N | CID 16800. PubChem.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • 2-(3-Pentyl)pyridine | C10H15N | CID 81887. PubChem.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Mandel, J. (2012). The Statistical Analysis of Experimental Data. Google Books.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Chapter 10. Experimental Design: Statistical Analysis of Data. University of Central Arkansas.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.
  • Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

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Safety Operating Guide

Executive Summary: The Stewardship of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat disposal as a regulatory checkbox. However, with nitrogen-heterocycles like 3-Pentylpyridine (CAS: 1802-20-6) , disposal is a chemical stability challenge.[1] Unlike standard organic solvents, this compound is a Lewis base .

The Critical Directive: Never blindly pour this compound into a general "Organic Waste" carboy without verifying the pH of that container. Mixing this base with an acidic organic waste stream (common in HPLC waste containing trifluoroacetic acid or formic acid) can trigger an exothermic neutralization, pressurize the vessel, and cause a catastrophic rupture.

This guide provides a self-validating protocol to ensure safety, compliance, and chemical integrity.

Part 1: Chemical Characterization & Risk Profile

Before handling waste, you must understand the physical constraints of the molecule. This compound is combustible and an irritant, but its reactivity is the primary disposal concern.

Table 1: Critical Disposal Properties
PropertyDataOperational Implication
CAS Number 1802-20-6Use for waste profiling and labeling.[1]
Physical State Liquid (Colorless to Pale Yellow)Requires liquid-tight containment (HDPE or Glass).[1]
Flash Point ~96°C (205°F)Combustible (Class IIIB). Not highly flammable, but burns if heated.[1]
Water Solubility Low / InsolubleDo not flush. It will not disperse; it will coat pipes and off-gas.[1]
Acidity/Basicity Weak Base (pKa ~5-6)Segregation Risk: Reacts exothermically with strong acids.[1]
Odor Characteristic, NauseatingHigh olfactory fatigue risk.[1][2] Use a fume hood.[3]

Part 2: Segregation Logic (The "Stop" Phase)

Effective disposal starts with segregation. You must classify this compound correctly to prevent cross-reactivity.

The Golden Rule of Pyridine Disposal:

Treat this compound as a Basic Organic Waste . Do not commingle with Oxidizers or Acids.

Incompatibility Matrix
  • Strong Oxidizers (Peroxides, Nitrates): Potential for fire/explosion.[2]

  • Strong Acids (HCl, H2SO4, TFA): Immediate exothermic reaction.

  • Halogenated Solvents (DCM, Chloroform): Generally safe to mix chemically, but regulatory bodies (EPA) prefer separating Halogenated vs. Non-Halogenated to reduce incineration costs. Best Practice: Keep separate if possible.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a "Check-Confirm-Transfer" workflow to minimize human error.[1]

Phase A: Preparation
  • PPE: Nitrile gloves (double-gloved recommended due to permeation risks of pyridines), safety goggles, lab coat.

  • Ventilation: Perform all transfers inside a certified chemical fume hood.

  • Container Selection:

    • Preferred: Amber glass bottles (if pure) or HDPE carboys (if diluted).

    • Avoid: Metal containers if the waste stream contains moisture/corrosives.

Phase B: The Transfer
  • Check the Receiving Container: Ensure the waste tag reads "Basic" or "Neutral." If the container lists acids (e.g., "1% Formic Acid"), DO NOT USE .

  • Funneling: Use a grounded safety funnel with a flame arrestor if the waste contains other low-flashpoint solvents (e.g., Acetone/Hexane).

  • Pouring: Pour slowly down the side of the funnel to minimize static generation and splashing.

  • Seal: Cap the container immediately. Do not leave the funnel in the neck.

Phase C: Labeling (RCRA Compliance)

Labeling must be specific. "Chemical Waste" is insufficient.

  • Constituents: List "this compound" explicitly.

  • Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable" (if mixed with flammables).

Part 4: Waste Classification & Regulatory Coding

In the United States, proper coding ensures the incinerator facility handles the material correctly.

  • Is it P-Listed? No. (Pyridine is U196, but alkyl-pyridines are not automatically U-listed unless they exhibit specific characteristics).

  • Is it Characteristic?

    • Ignitability (D001): Only if mixed with solvents with FP <60°C. Pure this compound (FP 96°C) is technically not D001, but is often managed as such for simplicity.

    • Toxicity: While toxic, it does not have a specific TC (Toxicity Characteristic) level like Pyridine (D038).

  • Recommended Profile:

    • Waste Name: Waste Combustible Liquid, Basic, Organic, n.o.s. (contains this compound).[1][3][4][5][6][7]

    • Disposal Path: Fuel Blending or High-Temperature Incineration.[1]

Part 5: Emergency Procedures (Spills)

Scenario: You spill 50mL of this compound inside the hood.

  • Alert: Announce the spill.

  • Ventilate: Ensure hood sash is at the working height.

  • Absorb:

    • Use Vermiculite or Dry Sand .

    • Pro-Tip: Do not use paper towels alone; the odor will persist, and the high surface area can increase evaporation rate.

  • Collect: Scoop absorbed material into a sealable bag or jar. Label as "Hazardous Waste - Debris (this compound)."[1]

  • Clean: Wash the surface with a mild detergent and water.

Part 6: Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound, ensuring no incompatibility errors occur.

DisposalWorkflow Start Waste Generation: This compound CheckMix Are you mixing with other solvents? Start->CheckMix CheckAcid Does the mixture contain ACIDS? CheckMix->CheckAcid Yes SelectStream Select Waste Stream: Basic/Neutral Organic CheckMix->SelectStream No (Pure) CheckOx Does the mixture contain OXIDIZERS? CheckAcid->CheckOx No NewContainer Create New Segregated Container CheckAcid->NewContainer Yes (STOP) CheckOx->SelectStream No CheckOx->NewContainer Yes (STOP) Labeling Labeling: 1. Constituent: this compound 2. Hazard: Irritant/Combustible SelectStream->Labeling NewContainer->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and disposal of this compound waste.

References

  • PubChem. (n.d.).[4] this compound (Compound).[1][4][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.